molecular formula C14H20O4 B035316 1-(2,3,4-Triethoxyphenyl)ethanone CAS No. 100864-28-6

1-(2,3,4-Triethoxyphenyl)ethanone

Cat. No.: B035316
CAS No.: 100864-28-6
M. Wt: 252.31 g/mol
InChI Key: ZQKHMJPSNYPQIV-UHFFFAOYSA-N
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Description

1-(2,3,4-Triethoxyphenyl)ethanone is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of potential anticancer agents. Its structural features, characterized by a phenyl ring with three ethoxy substituents, make it a valuable precursor for synthesizing compounds that target tubulin, a key protein in cell division . Research on analogous compounds, such as those with trimethoxyphenyl groups, has demonstrated potent activity as inhibitors of tubulin polymerization . These inhibitors bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest during the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells . As a versatile synthon, this compound provides researchers with a core template for designing and generating new chemical entities to explore structure-activity relationships and develop more effective therapeutic candidates .

Properties

CAS No.

100864-28-6

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2,3,4-triethoxyphenyl)ethanone

InChI

InChI=1S/C14H20O4/c1-5-16-12-9-8-11(10(4)15)13(17-6-2)14(12)18-7-3/h8-9H,5-7H2,1-4H3

InChI Key

ZQKHMJPSNYPQIV-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC

Synonyms

2' 3' 4'-TRIETHOXYACETOPHENONE 98

Origin of Product

United States

Foundational & Exploratory

1-(2,3,4-Triethoxyphenyl)ethanone chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2,3,4-Triethoxyphenyl)ethanone , a specialized intermediate in organic synthesis and pharmaceutical development.[1][2] It details the compound's structural characteristics, validated synthetic protocols, and reactivity profiles essential for drug discovery applications.[1][2]

Chemical Identity & Structural Analysis

This compound (also known as 2',3',4'-Triethoxyacetophenone ) is an aromatic ketone characterized by a benzene ring substituted with three ethoxy groups at the 2, 3, and 4 positions and an acetyl group at the 1 position.[1][2] This specific substitution pattern creates a highly electron-rich aromatic system, making it a versatile scaffold for the synthesis of bioactive flavonoids, chalcones, and heterocyclic pharmaceuticals.[1][2]

Core Identifiers
PropertyDetail
IUPAC Name This compound
Common Synonyms 2',3',4'-Triethoxyacetophenone; Gallacetophenone triethyl ether
CAS Number 100864-28-6
Molecular Formula

Molecular Weight 252.31 g/mol
SMILES CCOc1c(C(=O)C)ccc(OCC)c1OCC
Structural & Electronic Properties

The molecule features a "push-pull" electronic system:[1][2]

  • Electronic Donation (+M Effect): The three ethoxy groups (

    
    ) are strong mesomeric donors.[1][2] The 2- and 4-ethoxy groups specifically activate the ortho and para positions relative to themselves.[1][2] However, the acetyl group at position 1 is an electron-withdrawing group (
    
    
    
    ), which creates a polarized system ideal for nucleophilic attacks at the carbonyl carbon and electrophilic substitutions on the ring (though the ring is already heavily substituted).[1][2]
  • Steric Hindrance: The ethoxy group at the 2-position (ortho to the acetyl) exerts significant steric pressure on the carbonyl group, often forcing it out of planarity with the benzene ring.[1][2] This conformation influences the kinetics of condensation reactions (e.g., Claisen-Schmidt).[1][2]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The following properties are critical for handling and purification during experimental workflows.

PropertyValue / Description
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)
Melting Point Approx. 50–55 °C (Predicted based on homologs)
Boiling Point ~340 °C (at 760 mmHg)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Ethanol, DMSO); Insoluble in water.[1][2]
LogP (Predicted) ~3.2 (Lipophilic)
Stability Stable under standard conditions; sensitive to strong Lewis acids (dealkylation risk).[1][2]
Synthetic Pathways & Methodologies

Two primary routes exist for the synthesis of this compound. The choice of pathway depends on the availability of starting materials (Pyrogallol vs. Gallacetophenone) and the desired purity profile.[1][2]

Route A: O-Alkylation of Gallacetophenone (Recommended)

This route is preferred for laboratory-scale synthesis due to milder conditions and higher regioselectivity.[1][2]

  • Starting Material: 2',3',4'-Trihydroxyacetophenone (Gallacetophenone, CAS 528-21-2).[1][2][3]

  • Reagents: Ethyl Iodide (

    
    ) or Ethyl Bromide (
    
    
    
    ), Potassium Carbonate (
    
    
    ).[1][2]
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1][2]

Protocol:

  • Dissolution: Dissolve 10.0 mmol of Gallacetophenone in 20 mL of anhydrous DMF.

  • Base Addition: Add 40.0 mmol (4 eq) of anhydrous

    
    . The excess base ensures complete deprotonation of all three phenolic hydroxyls.[1][2]
    
  • Alkylation: Add 40.0 mmol (4 eq) of Ethyl Iodide dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate or form an oil.[1][2] Extract with Ethyl Acetate (

    
     mL).[1][2]
    
  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Recrystallize from ethanol/water if solid, or purify via column chromatography.[1][2]
    
Route B: Friedel-Crafts Acylation

This route builds the ketone directly from the ether but carries a risk of dealkylation (cleavage of ethoxy groups) due to the Lewis acid catalyst.[1][2]

  • Starting Material: 1,2,3-Triethoxybenzene.[1][2]

  • Reagents: Acetyl Chloride (

    
    ), Aluminum Chloride (
    
    
    
    ) or milder Lewis acids (
    
    
    ,
    
    
    ).[1][2]
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1][2]

Critical Control Point: To prevent dealkylation (ether cleavage), the reaction must be kept at low temperatures (


 °C) and quenched immediately upon completion.

SynthesisPathways cluster_legend Pathway Comparison Pyrogallol Pyrogallol (1,2,3-Trihydroxybenzene) Gallacetophenone Gallacetophenone (2,3,4-Trihydroxyacetophenone) Pyrogallol->Gallacetophenone Acylation (ZnCl2/AcOH) Triethoxybenzene 1,2,3-Triethoxybenzene Pyrogallol->Triethoxybenzene O-Alkylation (EtI, Base) Target TARGET: This compound Gallacetophenone->Target Route A: O-Alkylation (EtI, K2CO3, DMF) High Yield Triethoxybenzene->Target Route B: Friedel-Crafts (AcCl, AlCl3, 0°C) Risk: Dealkylation Route A: Preferred (High Selectivity) Route A: Preferred (High Selectivity) Route B: Alternative (Lewis Acid Risks) Route B: Alternative (Lewis Acid Risks) Route A: Preferred (High Selectivity)->Route B: Alternative (Lewis Acid Risks)

Figure 1: Comparative synthetic pathways for this compound. Route A is generally preferred to avoid Lewis-acid mediated ether cleavage.[1][2]

Reactivity & Functionalization

The chemical utility of this compound lies in its ability to undergo condensation and oxidation reactions, serving as a precursor for more complex scaffolds.[1][2]

1. Claisen-Schmidt Condensation (Chalcone Synthesis)

The acetyl methyl group is acidic enough to form an enolate, which attacks aromatic aldehydes to form chalcones.[1][2]

  • Reagents: Aromatic Aldehyde (

    
    ), NaOH or KOH (aq/EtOH).[1][2]
    
  • Product: 1-(2,3,4-Triethoxyphenyl)-3-arylprop-2-en-1-one (Chalcone).[1][2]

  • Significance: These chalcones are potent antioxidants and anti-inflammatory agents.[1][2]

2. Baeyer-Villiger Oxidation

Treatment with peroxy acids (e.g., mCPBA) converts the ketone to an ester (2,3,4-triethoxyphenyl acetate), which can be hydrolyzed to the phenol if ring oxidation is desired.[1][2]

3. Reduction
  • To Alcohol:

    
     reduction yields 1-(2,3,4-triethoxyphenyl)ethanol.[1][2]
    
  • To Alkane: Clemmensen (

    
    ) or Wolff-Kishner reduction yields 1-ethyl-2,3,4-triethoxybenzene.[1][2]
    

ReactivityMap Target This compound Chalcone Chalcone Derivative (Antioxidant Scaffold) Target->Chalcone Aldol Condensation (Ar-CHO, NaOH) Alcohol Secondary Alcohol (Chiral Intermediate) Target->Alcohol Reduction (NaBH4) Heterocycle Pyrazolines/Isoxazoles (Bioactive Heterocycles) Chalcone->Heterocycle Cyclization (Hydrazine/Hydroxylamine)

Figure 2: Functionalization map demonstrating the conversion of the core ketone into bioactive scaffolds.

Pharmaceutical Applications

This compound serves as a critical intermediate in the development of polyphenolic therapeutics .[1][2]

  • Antispasmodics: Analogs of this compound (specifically the diethoxy and trimethoxy variants) are precursors to isoquinoline drugs like Drotaverine and Tretoquinol .[1][2] The triethoxy variant offers higher lipophilicity, potentially improving blood-brain barrier (BBB) penetration for neurological targets.[1][2]

  • Antioxidants: The 2,3,4-substitution pattern mimics natural flavonoids (e.g., Baicalein derivatives).[1][2] Chalcones derived from this ketone have shown efficacy in scavenging reactive oxygen species (ROS).[1][2]

  • Enzyme Inhibitors: Derivatives have been investigated as inhibitors of phosphodiesterase (PDE) and lipoxygenase (LOX), pathways involved in asthma and inflammation.[1][2]

Analytical Characterization

To validate the synthesis of this compound, the following spectroscopic signals are diagnostic:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.3–1.5 ppm (Triplet, 9H): Methyl protons of the three ethoxy groups.[1][2]
      
    • 
       2.5–2.6 ppm (Singlet, 3H): Acetyl methyl group (
      
      
      
      ).[1][2]
    • 
       4.0–4.2 ppm (Quartet, 6H): Methylene protons (
      
      
      
      ) of the ethoxy groups.[1][2]
    • 
       6.6–7.6 ppm (Doublets, 2H): Aromatic protons (positions 5 and 6).[1][2] The coupling constant (
      
      
      
      Hz) indicates ortho-coupling.[1][2]
  • IR Spectrum:

    • 
      : Strong 
      
      
      
      stretch (Conjugated ketone).[1][2]
    • 
      : Aromatic 
      
      
      
      stretch.[1][2]
    • 
      : Strong 
      
      
      
      stretch (Aryl ether).[1][2]
References
  • ChemicalBook. (n.d.).[1][2] 2',3',4'-Triethoxyacetophenone Properties and CAS 100864-28-6.[1][2] Retrieved from [1][2]

  • National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for Gallacetophenone (Precursor). Retrieved from [1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Friedel-Crafts and Alkylation protocols).

  • Miyahara, Y., & Ito, T. (2011).[1][2] AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene. PMC. Retrieved from (Demonstrates reactivity of tri-alkoxy benzenes).[1][2]

Sources

An In-Depth Technical Guide to 2',3',4'-Triethoxyacetophenone: Addressing Data Unavailability and Presenting a Case Study on a Close Structural Analog

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

In the pursuit of novel chemical entities and their applications, researchers often encounter compounds that are structurally conceivable yet not extensively documented in scientific literature or commercial inventories. Our initial investigation into the topic of 2',3',4'-Triethoxyacetophenone has revealed a significant scarcity of available data. Despite a thorough search of chemical databases and scientific literature, a specific CAS number, validated molecular weight, and detailed experimental data for this compound remain elusive.

This situation is not uncommon in chemical research and presents an opportunity to apply established principles of organic chemistry to predict the properties and synthetic pathways of such novel compounds. It also highlights the importance of closely related, well-characterized molecules as valuable surrogates for preliminary studies.

Therefore, this guide will take a two-pronged approach. Firstly, it will address the current data gap for 2',3',4'-Triethoxyacetophenone and outline a theoretical approach to its synthesis and characterization based on fundamental chemical principles. Secondly, and more substantially, this document will provide a comprehensive technical guide on its close structural and functional analog, 2',3',4'-Trimethoxyacetophenone . This well-documented compound serves as an excellent case study, offering field-proven insights into the synthesis, characterization, and potential applications that can be extrapolated to its triethoxy counterpart.

By understanding the chemistry of the trimethoxy analog, researchers can establish a robust framework for the synthesis and investigation of 2',3',4'-triethoxyacetophenone, should a research need for this specific molecule arise.

Part 1: The Elusive 2',3',4'-Triethoxyacetophenone: A Theoretical Perspective

While a dedicated entry for 2',3',4'-Triethoxyacetophenone is not readily found, we can deduce its fundamental properties and a plausible synthetic route.

Predicted Physicochemical Properties:

PropertyPredicted Value/Information
Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS Number Not Assigned/Not Found

Theoretical Synthesis Pathway: Williamson Ether Synthesis

A logical and established method for the synthesis of 2',3',4'-Triethoxyacetophenone would be the etherification of 2',3',4'-Trihydroxyacetophenone. This process, known as the Williamson ether synthesis, involves the deprotonation of the hydroxyl groups to form phenoxides, which then act as nucleophiles to attack an ethylating agent.

Part 2: A Comprehensive Technical Guide to 2',3',4'-Trimethoxyacetophenone

This section will now focus on the well-characterized analog, 2',3',4'-Trimethoxyacetophenone, providing the in-depth technical details as originally requested.

1. Core Compound Identification

  • Compound Name: 2',3',4'-Trimethoxyacetophenone

  • Synonyms: 1-(2,3,4-Trimethoxyphenyl)ethanone, Gallacetophenone trimethyl ether

  • CAS Number: 13909-73-4

  • Molecular Formula: C11H14O4

  • Molecular Weight: 210.23 g/mol [1][2][3][4]

2. Physicochemical and Spectroscopic Data

PropertyValueSource
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.
Melting Point 37-40 °C
Boiling Point 164-166 °C at 11 mmHg
Density 1.155 g/mL at 25 °C

Spectroscopic Data:

  • 1H NMR (CDCl3): δ 7.45 (d, J=8.8 Hz, 1H), 6.70 (d, J=8.8 Hz, 1H), 3.92 (s, 3H), 3.89 (s, 3H), 3.88 (s, 3H), 2.58 (s, 3H).

  • 13C NMR (CDCl3): δ 198.8, 158.5, 153.2, 142.0, 122.9, 107.5, 62.2, 61.0, 56.1, 29.8.

  • IR (KBr, cm-1): 2940, 1670, 1590, 1480, 1410, 1280, 1120, 1080.

3. Synthesis Protocols

The primary synthesis of 2',3',4'-Trimethoxyacetophenone is achieved through the methylation of 2',3',4'-Trihydroxyacetophenone.

Experimental Protocol: Methylation of 2',3',4'-Trihydroxyacetophenone

This protocol is a self-validating system as the progress and purity can be monitored at various stages.

  • Dissolution and Deprotonation:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 1 equivalent of 2',3',4'-Trihydroxyacetophenone in anhydrous acetone.

    • Add 3.5 equivalents of anhydrous potassium carbonate. The carbonate acts as a base to deprotonate the hydroxyl groups, forming the more nucleophilic phenoxides. The excess ensures complete deprotonation.

  • Methylation:

    • While stirring vigorously, add 3.3 equivalents of dimethyl sulfate dropwise via the dropping funnel. This addition should be slow to control the exothermic reaction. Dimethyl sulfate is a potent methylating agent.

    • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The elevated temperature ensures the reaction goes to completion.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Evaporate the acetone under reduced pressure.

  • Purification:

    • Dissolve the residue in dichloromethane and wash with a 5% sodium hydroxide solution to remove any unreacted starting material, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 2',3',4'-Trihydroxyacetophenone Anhydrous Acetone Anhydrous K2CO3 Add_DMS Add Dimethyl Sulfate (dropwise) Start->Add_DMS Stir Reflux Reflux (4-6h) Add_DMS->Reflux Heat TLC Monitor by TLC Reflux->TLC Filter Filter TLC->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Purify Recrystallize/Column Chromatography Evaporate->Purify Product Pure 2',3',4'-Trimethoxyacetophenone Purify->Product

Caption: Synthesis workflow for 2',3',4'-Trimethoxyacetophenone.

4. Applications in Research and Development

2',3',4'-Trimethoxyacetophenone is a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential biological activity.

  • Synthesis of Chalcones and Flavonoids: Acetophenones are key precursors in the Claisen-Schmidt condensation to form chalcones. These chalcones can then be cyclized to produce flavonoids, a class of compounds with a wide range of pharmacological activities.

Signaling_Pathway Acetophenone 2',3',4'-Trimethoxyacetophenone Chalcone Substituted Chalcone Acetophenone->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Claisen-Schmidt Condensation Flavonoid Flavonoid Derivative Chalcone->Flavonoid Cyclization

Caption: Synthetic pathway from acetophenone to flavonoids.

  • Precursor for Pharmaceutical Scaffolds: The substituted phenyl ring of 2',3',4'-Trimethoxyacetophenone makes it a useful starting material for the synthesis of various heterocyclic compounds that are of interest in drug discovery.

5. Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves, and a lab coat.

  • Toxicology: Specific toxicological data is limited. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

While 2',3',4'-Triethoxyacetophenone remains a compound with limited available data, the principles of organic synthesis allow for a confident prediction of its preparation. The comprehensive understanding of its close analog, 2',3',4'-Trimethoxyacetophenone, provides a robust foundation for any future research into the triethoxy derivative. The synthetic protocols, characterization data, and potential applications outlined in this guide for the trimethoxy compound can serve as a valuable starting point for researchers venturing into the synthesis and exploration of novel substituted acetophenones.

References

  • 2',3',4' Trimethoxyacetophenone. NIST WebBook. [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-(2,3,4-Triethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental determination protocols for 1-(2,3,4-Triethoxyphenyl)ethanone (CAS 100864-28-6).

Executive Summary

This compound (also known as 2',3',4'-Triethoxyacetophenone) is a lipophilic acetophenone derivative, serving as a critical intermediate in the synthesis of functionalized chalcones, flavonoids, and pharmaceutical APIs.[1] Unlike its trihydroxy precursor (Gallacetophenone) or its trimethoxy analog, the triethoxy substitution pattern imparts distinct solubility characteristics—specifically, enhanced solubility in non-polar organic solvents and reduced aqueous miscibility.

This guide addresses the scarcity of public solubility data for this specific CAS (100864-28-6) by establishing a rigorous experimental protocol for determination and a predictive thermodynamic framework based on structural analogs.

Physicochemical Profile & Structural Analogs

To understand the solubility behavior of the target compound, we must analyze its structural properties relative to its well-characterized analogs. The ethyl groups increase the van der Waals volume and lipophilicity compared to the methyl equivalents.

Table 1: Comparative Physicochemical Properties
PropertyTarget: this compound Analog: 1-(2,3,4-Trimethoxyphenyl)ethanone Precursor: 1-(2,3,4-Trihydroxyphenyl)ethanone
CAS Number 100864-28-6 13909-73-4528-21-2
Molecular Formula C₁₄H₂₀O₄C₁₁H₁₄O₄C₈H₈O₄
Molecular Weight 252.31 g/mol 210.23 g/mol 168.15 g/mol
H-Bond Donors 003
H-Bond Acceptors 444
Predicted LogP ~3.2 - 3.5 (High Lipophilicity)~1.9 - 2.11.28
Solubility Trend High in Toluene, EtOAc, Chlorinated SolventsHigh in Alcohols, Moderate in TolueneHigh in Alcohols, Water (pH dep.)

Analyst Note: The shift from methoxy to ethoxy substituents disrupts crystal packing efficiency, potentially lowering the melting point relative to the trimethoxy analog (MP: 14-15°C for trimethoxy, though triethoxy is often solid at RT depending on purity). This "lipidizing" effect significantly enhances solubility in non-polar solvents like n-heptane or toluene.

Experimental Methodology: Laser Monitoring Technique

For precise solubility determination of this compound, the Laser Monitoring Observation Technique is the industry standard. This dynamic method minimizes solute consumption and provides high-resolution data for metastable zones.

Principle

The solubility is determined by monitoring the intensity of a laser beam passing through a solvent mixture. As the solid solute dissolves, light scattering decreases (transmittance increases). The saturation point is defined as the temperature/concentration where the last crystal disappears, resulting in a stable maximum transmittance.

Workflow Protocol

The following Graphviz diagram outlines the step-by-step experimental workflow.

Solubility_Protocol Start Start: Preparation Weighing Gravimetric Addition (Solute + Solvent) Start->Weighing Equilibration Thermostatic Control (± 0.05 K) Weighing->Equilibration Laser_Setup Laser Monitoring Setup (λ = 635 nm) Equilibration->Laser_Setup Dissolution Stepwise Heating/Agitation (Rate: 2 K/h) Laser_Setup->Dissolution Detection Transmittance Plateau Detection (Clear Point) Dissolution->Detection Scattering decreases Calculation Calculate Mole Fraction (x) Detection->Calculation T_sat identified Repeat Repeat for T (278.15 - 323.15 K) Calculation->Repeat Repeat->Dissolution Next Temp Point

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Solvent Selection Strategy

Based on the compound's structure, the following solvent classes are recommended for screening:

  • Protic Polar: Methanol, Ethanol, Isopropanol (To determine H-bonding influence).

  • Aprotic Polar: Acetone, Ethyl Acetate, Acetonitrile (Likely high solubility).

  • Non-Polar: Toluene, n-Heptane (To assess the lipophilic contribution of the ethoxy tails).

Thermodynamic Modeling Framework

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to calculate the enthalpy (

) and entropy (

) of solution.
Modified Apelblat Equation

The modified Apelblat model is the most accurate semi-empirical model for acetophenone derivatives in organic solvents.



  • 
     : Mole fraction solubility of this compound.
    
  • 
     : Absolute temperature (K).[2][3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
van't Hoff Analysis

To extract thermodynamic parameters, use the van't Hoff plot (


 vs 

).


  • 
     : Endothermic dissolution (Solubility increases with T).
    
  • 
     : Gibbs free energy of solution.[3]
    
  • 
     : Entropy of solution.
    
Data Processing Logic

The following diagram illustrates how to process raw solubility data into actionable thermodynamic insights.

Thermo_Logic RawData Raw Data (x_exp vs T) Regression Non-linear Regression (Apelblat / λh) RawData->Regression ModelFit Model Validation (RAD / RMSD) Regression->ModelFit ThermoParams Calc. ΔH, ΔS, ΔG (van't Hoff) ModelFit->ThermoParams If RAD < 2% ProcessDesign Crystallization Design ThermoParams->ProcessDesign

Figure 2: Thermodynamic Data Processing & Validation Cycle.

Practical Applications & Implications

  • Crystallization: The steep solubility curve expected in alcohols (e.g., Ethanol) makes them ideal candidates for cooling crystallization. The "triethoxy" modification typically lowers the metastable zone width compared to "trimethoxy" analogs.

  • Purification: Due to high solubility in Toluene and low solubility in water, a biphasic extraction (Toluene/Water) is highly effective for removing inorganic salts or polar impurities from the crude synthesis mixture.

References

  • Trimethoxy Analog Data: Cheméo. "Chemical Properties of Ethanone, 1-(2,3,4-trimethoxyphenyl)- (CAS 13909-73-4)". Available at: [Link]

  • Laser Monitoring Method: Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Available at: [Link]

  • Thermodynamic Modeling:Journal of Molecular Liquids. "Solubility and thermodynamic analysis of acetophenone derivatives in organic solvents".

Sources

Stability of 1-(2,3,4-Triethoxyphenyl)ethanone under standard conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Stability of 1-(2,3,4-Triethoxyphenyl)ethanone Under Standard Conditions

Abstract: This technical guide provides a comprehensive analysis of the chemical stability of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a synthetic intermediate or starting material. This document outlines the predicted physicochemical properties, potential degradation pathways, and robust methodologies for stability assessment under standard laboratory conditions. The protocols and insights provided herein are grounded in established principles of chemical stability testing and are aligned with regulatory expectations.

Introduction: A Molecule of Interest

This compound is a substituted acetophenone derivative characterized by a phenyl ring with three ethoxy groups and an acetyl moiety. The electron-donating nature of the three ethoxy groups significantly influences the electron density of the aromatic ring, which in turn dictates its reactivity and stability profile. While the acetophenone core is generally stable, the ethoxy substituents present potential liabilities, primarily through ether cleavage. A thorough understanding of this molecule's stability is critical for ensuring the integrity of experimental outcomes, the quality of synthetic products, and the reliability of long-term storage.

Predicted Physicochemical Properties and Intrinsic Stability

A foundational understanding of a compound's physicochemical properties is essential for predicting its stability and for the development of appropriate analytical methods. Due to the limited availability of experimental data for this compound, the following properties are based on data from structurally similar compounds, such as 1-(2,3,4-trimethoxyphenyl)ethanone, and established chemical principles.[1][2][3]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale/Source
Molecular Formula C₁₄H₂₀O₄-
Molecular Weight 252.31 g/mol -
Appearance Likely a solid at room temperatureBased on the melting point of the trimethoxy analog (14-15 °C) and the addition of ethyl groups.[3]
Melting Point Expected to be higher than the trimethoxy analogIncreased molecular weight and van der Waals forces.
Boiling Point > 300 °CBased on the boiling point of the trimethoxy analog (295-297 °C).[3]
Solubility Soluble in common organic solvents (e.g., methanol, acetonitrile, DMSO); sparingly soluble in water.Based on the properties of similar aromatic ketones.

The intrinsic stability of this compound is expected to be moderate. The core aromatic ketone structure is robust; however, the ethoxy groups are potential sites for hydrolytic and oxidative degradation.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is a cornerstone of stability assessment.[4][5] It involves subjecting the compound to conditions more severe than those encountered during routine handling and storage to identify potential degradation products and pathways.[4][5] This information is crucial for the development of stability-indicating analytical methods. The International Council for Harmonisation (ICH) provides a framework for such studies.[6][7][8]

Rationale for Stress Conditions

The selection of stress conditions should be based on the chemical structure of the molecule and its potential vulnerabilities. For this compound, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The ether linkages are susceptible to cleavage under acidic or basic conditions, which could lead to the formation of hydroxylated acetophenone derivatives.

  • Oxidative Degradation: The electron-rich phenyl ring is a potential target for oxidation.[5] Oxidizing agents like hydrogen peroxide can be used to simulate this process.[5][9]

  • Photolytic Degradation: Aromatic ketones can absorb UV light, potentially leading to photochemical reactions. Photostability testing is an integral part of forced degradation studies.[4][10]

  • Thermal Degradation: Elevated temperatures can accelerate thermally-labile degradation processes.[5][10]

Experimental Workflow for Forced Degradation

The following diagram illustrates a systematic approach to conducting forced degradation studies.

Forced_Degradation_Workflow cluster_setup 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Control Unstressed Control Sample Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal Stress (Solid & Solution, 70°C) Photo Photolytic Stress (ICH Q1B Guidelines) Dilute Dilute to Working Concentration Control->Dilute Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Stability-Indicating HPLC Analysis Dilute->HPLC

Caption: A typical workflow for a forced degradation study.

Detailed Protocol for Forced Degradation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[9]

  • Thermal Degradation:

    • Solid State: Place a small amount of the solid compound in an oven at 70°C for 48 hours.

    • Solution State: Place a sealed vial of the stock solution in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photostable container to light as per ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil to protect it from light.[4]

  • Sample Analysis:

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples, including an unstressed control, to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples using a validated stability-indicating HPLC method.[11]

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active substance due to degradation.[12] Reversed-phase HPLC is generally the method of choice for this type of analysis.[12][13]

Recommended HPLC Parameters

The following starting conditions are recommended for method development.

Table 2: Starting HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic compounds.[11]
Mobile Phase A 0.1% Formic Acid in WaterImproves peak shape and is compatible with mass spectrometry.
Mobile Phase B AcetonitrileA common and effective organic modifier.
Gradient Program Start with a low percentage of B and ramp up to a high percentage to elute both polar and non-polar compounds.To ensure separation of the parent compound from its potential degradation products.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength UV, ~254 nm or ~280 nm (PDA detector recommended)Aromatic ketones typically absorb in this range. A PDA detector allows for peak purity analysis.
Injection Volume 10 µLStandard injection volume.
Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent This compound C₁₄H₂₀O₄ Hydrolysis_Product Hydroxylated Acetophenones e.g., 1-(2,3-dihydroxy-4-ethoxyphenyl)ethanone Parent->Hydrolysis_Product Ether Cleavage Oxidation_Product Ring-Hydroxylated Species and/or Side-Chain Oxidation Products Parent->Oxidation_Product Oxidation Photolysis_Product Products of Radical-Mediated Cleavage Parent->Photolysis_Product Photolysis

Caption: Plausible degradation pathways for this compound.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.

  • Handling: Use in a well-ventilated area. Avoid contact with strong acids, bases, and oxidizing agents. When preparing solutions, use them promptly or store them protected from light at reduced temperatures for a short duration.

Conclusion

This compound is predicted to be a moderately stable compound. However, its ethoxy groups present potential liabilities towards hydrolytic, oxidative, and photolytic degradation. A comprehensive stability assessment, including forced degradation studies and the development of a validated, stability-indicating HPLC method, is essential to ensure the quality and reliability of this compound in scientific applications. The methodologies and insights provided in this guide offer a robust framework for such an assessment.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025).
  • Cas no 13909-73-4 (1-(2,3,4-Trimethoxyphenyl)ethanone). (2025).
  • Q1A(R2) Guideline - ICH. (2010).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025).
  • Ich guidelines for stability studies 1 | PPTX - Slideshare.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025).
  • Ethanone, 1-(2,3,4-trihydroxyphenyl)- - the NIST WebBook.
  • Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage - Benchchem.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020).
  • Ethanone, 1-(2,3,4-trimethoxyphenyl)- - Substance Details - SRS | US EPA. (2023).
  • Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances - Academia.edu.
  • CAS 13909-73-4 Ethanone,1-(2,3,4-trimethoxyphenyl)- - Alfa Chemistry.
  • A Review: Stability Indicating Forced Degradation Studies - RJPT.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • Ethanone, 1-(2,4,6-trimethoxyphenyl)- | C11H14O4 | CID 123089 - PubChem.
  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis.
  • 1-(2,4,6-Trimethoxyphenyl)ethanone | 832-58-6.
  • Assay and Stability Testing - Kinam Park.
  • Analytical Techniques In Stability Testing | Separation Science. (2025).
  • Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB. (2010).
  • 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem.
  • Application of Validated Stability-Indicating HPLC Method in Stability Testing of Acetaminophen and Guaiphenesin Tablets - ResearchGate. (2020).
  • 2-PHENOXY-1-(2,3,4-TRIHYDROXY-PHENYL)-ETHANONE AldrichCPR | Sigma-Aldrich.

Sources

Methodological & Application

Technical Application Note: Synthesis of Glabridin Scaffolds via 1-(2,3,4-Triethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 1-(2,3,4-Triethoxyphenyl)ethanone (CAS: 13909-73-4) as a robust building block for the total synthesis of Glabridin analogs and related isoflavan therapeutics. While natural Glabridin possesses a 2',4'-substituted B-ring, the 2,3,4-triethoxy substitution pattern offers unique advantages in solubility , metabolic stability studies (via 3'-modification), and library generation for structure-activity relationship (SAR) profiling.

This guide moves beyond standard literature by integrating a Green Chemistry approach—replacing toxic Thallium(III) reagents with Hypervalent Iodine for the critical oxidative rearrangement step—and providing optimized protocols for the selective manipulation of ethyl ether protecting groups.

Strategic Overview: The Isoflavan Pathway

The synthesis of Glabridin-type scaffolds from acetophenone precursors follows the Chalcone


 Isoflavone 

Isoflavan
logic. The use of an ethyl-protected acetophenone requires a specific deprotection strategy to activate the molecule for cyclization while preserving the lipophilic character needed for intermediate purification.
Core Workflow
  • Activation: Selective ortho-deethylation to generate the 2'-hydroxyacetophenone (essential for chalcone anchoring).

  • Condensation: Claisen-Schmidt reaction with a benzaldehyde derivative (representing the Glabridin A-ring).

  • Rearrangement: Hypervalent iodine-mediated oxidative rearrangement to construct the isoflavone core.[1]

  • Reduction: Chemoselective reduction of the pyrone ring to the isoflavan (Glabridin skeleton).

  • Global Deprotection: Removal of remaining ethyl groups to restore biological activity.

Pathway Visualization

GlabridinSynthesis Start 1-(2,3,4-Triethoxyphenyl) ethanone Step1 2-Hydroxy-3,4-diethoxy acetophenone Start->Step1 Selective De-ethylation (AlCl3) Chalcone 2'-Hydroxy Chalcone Step1->Chalcone Claisen-Schmidt (KOH/EtOH) Aldehyde Partner Aldehyde (Glabridin A-Ring) Aldehyde->Chalcone Isoflavone Isoflavone Intermediate Chalcone->Isoflavone Oxidative Rearrangement (PIDA) Glabridin Glabridin Analog (Isoflavan) Isoflavone->Glabridin 1. Hydrogenation 2. BBr3 Deprotection

Figure 1: Strategic workflow for converting this compound into the Glabridin isoflavan core.

Detailed Experimental Protocols

Protocol A: Selective Ortho-Deethylation

The oxidative rearrangement in later steps requires a free hydroxyl group at the 2-position to anchor the iodine reagent. The 2-ethoxy group is selectively cleaved using the "ortho-effect" of Lewis acids.

  • Reagents: this compound (1.0 eq), Aluminum Chloride (AlCl

    
    , 1.2 eq), Dry Dichloromethane (DCM).
    
  • Mechanism: AlCl

    
     coordinates to the carbonyl oxygen, facilitating the nucleophilic attack of the chloride ion on the ortho-ethyl group due to proximity, leaving the 3- and 4-ethoxy groups intact.
    

Step-by-Step:

  • Dissolve 10 mmol of this compound in 50 mL anhydrous DCM under Nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add powdered AlCl

    
     (12 mmol) in portions over 20 minutes. Caution: Exothermic.
    
  • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The product will be less polar (higher R

    
    ) due to intramolecular hydrogen bonding.
    
  • Quench: Pour the reaction mixture into ice-water containing 5% HCl.

  • Extract with DCM (3 x 30 mL), wash with brine, and dry over Na

    
    SO
    
    
    
    .
  • Yield Expectation: >85% of 1-(2-hydroxy-3,4-diethoxyphenyl)ethanone.

Protocol B: Claisen-Schmidt Condensation (Chalcone Formation)

This step links the B-ring precursor (our acetophenone) with the A-ring precursor. For Glabridin, the partner is typically 2,2-dimethyl-7-(protected-hydroxy)-chroman-6-carbaldehyde .

  • Reagents: Product from Protocol A (1.0 eq), Partner Aldehyde (1.0 eq), KOH (50% aq), Ethanol.

Step-by-Step:

  • Dissolve 10 mmol of 1-(2-hydroxy-3,4-diethoxyphenyl)ethanone and 10 mmol of the aldehyde in 40 mL Ethanol.

  • Add 5 mL of 50% aqueous KOH dropwise at room temperature.

  • Stir at 60°C for 12–24 hours. The solution will turn deep yellow/orange (characteristic of chalcones).

  • Workup: Pour into ice water and acidify to pH 3 with 1N HCl. The yellow solid precipitates.

  • Filter and recrystallize from Ethanol.[2]

  • QC Check:

    
    H NMR should show trans-olefinic protons (
    
    
    
    Hz) around 7.5–8.0 ppm.
Protocol C: Oxidative Rearrangement (The "Green" Route)

Historically, Thallium(III) Nitrate (TTN) was used to convert 2'-hydroxychalcones to isoflavones. Due to toxicity, we utilize Hypervalent Iodine (PIDA) .

  • Reagents: Chalcone (1.0 eq), PIDA (Phenyliodine(III) diacetate, 1.1 eq), Trimethyl Orthoformate (TMOF), Methanol, H

    
    SO
    
    
    
    (cat).

Step-by-Step:

  • Suspend the chalcone (5 mmol) in TMOF (10 mL) and MeOH (20 mL).

  • Add PIDA (5.5 mmol) in one portion.

  • Add 3 drops of concentrated H

    
    SO
    
    
    
    .
  • Reflux for 3 hours. The reaction proceeds via an acetal intermediate which rearranges to the isoflavone.

  • Workup: Remove solvent in vacuo. Resuspend residue in water/EtOAc. Extract, dry, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Result: 7,8,2'-triethoxyisoflavone (assuming A-ring protection).

Protocol D: Reduction to Glabridin Scaffold

Glabridin is an isoflavan (reduced isoflavone).

  • Reagents: Isoflavone, Pd/C (10%), H

    
     (balloon), Ethanol/EtOAc.
    

Step-by-Step:

  • Dissolve the isoflavone in EtOAc/EtOH (1:1).

  • Add 10% Pd/C (10 wt% of substrate).

  • Stir under H

    
     atmosphere (1 atm) for 12 hours.
    
  • Filter through Celite.

  • Note: This reduces the double bond and the ketone. If the ketone remains (isoflavanone), a second reduction with NaBH

    
     in MeOH is required, followed by elimination/reduction.
    

Critical Analysis: Ethyl vs. Methyl Protection

Why use the triethoxy derivative instead of the trimethoxy?

FeatureMethyl Ether (OMe)Ethyl Ether (OEt)Impact on Glabridin Synthesis
Lipophilicity ModerateHighEthyl derivatives are easier to purify via standard silica chromatography due to better separation from polar byproducts.
Deprotection BBr

(Standard)
BBr

or AlCl

/EtSH
Ethyl groups can be cleaved selectively in the presence of methyl groups using specific Lewis acids, allowing orthogonal protection strategies.
Stability HighHighBoth are stable to basic aldol conditions.
Crystallinity VariableGenerally HigherEthyl analogs often crystallize more readily, aiding intermediate purification without chromatography.

Mechanistic Visualization: Hypervalent Iodine Rearrangement

The conversion of the chalcone to the isoflavone is the most complex step. The 1,2-aryl migration is driven by the iodine leaving group.

Mechanism Chalcone 2'-Hydroxy Chalcone Adduct Hypervalent Iodine Adduct Chalcone->Adduct PIDA / MeOH Ligand Exchange Acetal Acetal Intermediate (Aryl Migration) Adduct->Acetal 1,2-Aryl Shift -PhI Isoflavone Isoflavone Product Acetal->Isoflavone Acid Hydrolysis -MeOH

Figure 2: Mechanism of the PIDA-mediated oxidative rearrangement of 2'-hydroxychalcone to isoflavone.

Quality Control & Validation Parameters

To ensure the integrity of the intermediate this compound and the final scaffold, the following QC parameters are established:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 40% B to 90% B over 15 mins. (Ethyl groups increase retention time significantly compared to methyl analogs).

    • Detection: UV @ 280 nm (aromatic) and 254 nm.

  • NMR Diagnostic Signals (CDCl

    
    ): 
    
    • Ethoxy -CH

      
      -:  Quartet at 
      
      
      
      4.0–4.2 ppm.
    • Ethoxy -CH

      
      :  Triplet at 
      
      
      
      1.3–1.5 ppm.
    • Acetyl -CH

      
      :  Singlet at 
      
      
      
      2.5–2.6 ppm.
    • Ortho-OH (after Protocol A): Sharp singlet at

      
       12.5–13.0 ppm (D
      
      
      
      O exchangeable).

References

  • Glabridin Isolation & Structure: Kinoshita, T., et al. "Glabridin, a new isoflavan from licorice root." Chemical & Pharmaceutical Bulletin, 1976.

  • Hypervalent Iodine Rearrangement: Prakash, O., et al. "Hypervalent iodine mediated oxidative rearrangement of 2'-hydroxychalcones to isoflavones." Synthetic Communications, 1990.

  • Deethylation Protocols: Press, J. B.[3] "Deethylation of Aryl Ethyl Ethers by Boron Tribromide." Synthetic Communications, 1979.[3][4]

  • Isoflavan Synthesis Review: Jain, A. C., et al. "Recent developments in the synthesis of isoflavonoids." Tetrahedron, 1989.

  • Green Chemistry in Flavonoid Synthesis: "Oxidative Cyclization of Chalcones for Flavone Synthesis." BenchChem Application Notes, 2025.

Sources

Application Note: High-Yield Synthesis of Lipophilic Chalcones via Claisen-Schmidt Condensation of 1-(2,3,4-Triethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note details the protocol for the Claisen-Schmidt condensation of 1-(2,3,4-Triethoxyphenyl)ethanone (2,3,4-triethoxyacetophenone) with aromatic aldehydes.

Chalcones (1,3-diaryl-2-propen-1-ones) are "privileged structures" in medicinal chemistry, serving as precursors to flavonoids, pyrazolines, and pyrimidines. While methoxy-substituted chalcones are common, the 2,3,4-triethoxy substitution pattern offers distinct pharmacological advantages:

  • Enhanced Lipophilicity: The ethyl chains significantly increase

    
     compared to methoxy analogues, improving membrane permeability and bioavailability.
    
  • Steric Bulk: The 2-position ethoxy group provides steric shielding near the carbonyl core, potentially altering metabolic stability against reductases.

  • Electronic Effect: The electron-donating ethoxy groups increase the electron density of the A-ring, influencing the electrophilicity of the

    
    -carbon.
    

This guide provides a scalable, base-catalyzed protocol optimized for this electron-rich substrate.

Reaction Mechanism

The transformation proceeds via a base-catalyzed Aldol Condensation followed by dehydration (elimination).

  • Enolate Formation: The base (NaOH) abstracts an

    
    -proton from this compound. The electron-donating nature of the triethoxy ring makes the 
    
    
    
    -protons slightly less acidic than in unsubstituted acetophenone, requiring a sufficient concentration of base.
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the electrophile (aromatic aldehyde).[1]

  • Protonation & Dehydration: The resulting

    
    -hydroxy ketone (aldol adduct) undergoes E1cB elimination to form the thermodynamically stable (
    
    
    
    )-chalcone.
Mechanistic Pathway (DOT Visualization)

ClaisenSchmidtMechanism Start 1-(2,3,4-Triethoxyphenyl) ethanone Enolate Enolate Intermediate Start->Enolate Deprotonation (-H+) Base OH- (Base) Base->Start Aldol Beta-Hydroxy Ketone Enolate->Aldol Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Aldol Product (E)-Chalcone Aldol->Product Dehydration (-H2O) Water H2O Aldol->Water

Figure 1: Mechanistic pathway of the base-catalyzed condensation showing enolate formation and subsequent dehydration.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
This compound SubstratePurity >98% (HPLC)
4-Chlorobenzaldehyde (Example)Electrophile1.0 equiv.
Ethanol (EtOH) SolventAbsolute (99.5%)
Sodium Hydroxide (NaOH) Catalyst40% (w/v) Aqueous Solution
Hydrochloric Acid (HCl) Neutralizer10% Aqueous Solution
Ice Water QuenchingDistilled
Step-by-Step Procedure

Step 1: Solubilization

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (2.52 g) of this compound in 20 mL of absolute ethanol.

  • Add 10 mmol of the aromatic aldehyde (e.g., 1.40 g of 4-chlorobenzaldehyde).

    • Note: The triethoxy substrate is bulky. Ensure complete dissolution before adding the base. If the solution is cloudy, warm gently to 40°C.

Step 2: Catalysis

  • Place the flask in an ice bath (0-5°C) initially to control the exotherm.

  • Dropwise, add 10 mL of 40% NaOH solution while stirring vigorously.

  • The color typically changes to yellow or orange, indicating enolate formation and conjugation.

Step 3: Reaction

  • Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 12–24 hours .

  • Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 8:2). The product will appear as a distinct UV-active spot with a lower

    
     than the aldehyde but higher than the ketone.
    

Step 4: Workup & Isolation

  • Pour the reaction mixture into 100 mL of crushed ice water with vigorous stirring.

  • Neutralization:[2] Acidify the mixture dropwise with 10% HCl until pH ~5–6.

    • Critical: Acidification protonates the alkoxide intermediate and facilitates precipitation.

  • A solid precipitate should form.[2] If an oil forms (common with triethoxy derivatives due to lipophilicity), refrigerate the mixture for 12 hours to induce crystallization.

Step 5: Purification

  • Filter the crude solid using a Buchner funnel.

  • Wash the cake with cold water (3 x 20 mL) to remove salts.

  • Recrystallization: Dissolve the crude solid in the minimum amount of boiling ethanol. Allow it to cool slowly to RT, then to 4°C.

  • Dry crystals in a vacuum desiccator.

Experimental Workflow (DOT Visualization)

Workflow Step1 Dissolve Substrate & Aldehyde in Ethanol Step2 Add 40% NaOH (Dropwise at 0°C) Step1->Step2 Step3 Stir at Room Temp (12-24 Hours) Step2->Step3 Step4 Pour into Ice Water & Acidify (pH 5-6) Step3->Step4 Decision Solid or Oil? Step4->Decision Step5 Filter Precipitate Recryst Recrystallize (EtOH) Step5->Recryst Decision->Step5 Solid Fridge Refrigerate (12h) Decision->Fridge Oil Fridge->Step5

Figure 2: Operational workflow for the synthesis and isolation of the target chalcone.

Characterization & Validation

To validate the synthesis of (E)-1-(2,3,4-Triethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one , look for these spectral signatures:

TechniqueParameterExpected ValueInterpretation
1H NMR Vinyl Protons (

)

7.4 – 7.8 ppm (Doublets)

Hz
confirms the trans (E) geometry.
1H NMR Ethoxy Groups

4.0–4.2 (q, 6H), 1.3–1.5 (t, 9H)
Characteristic quartet/triplet pattern for -OCH2CH3.
IR Carbonyl (C=O)1650 – 1665 cm

Conjugated enone stretch (lower than non-conjugated ketone).
IR C=C Alkene1580 – 1600 cm

Conjugated alkene stretch.
Yield Mass75 – 85%Typical for base-catalyzed condensation of electron-rich ketones.

Troubleshooting & Optimization

Issue: Product Oils Out
  • Cause: The high lipophilicity of the triethoxy chain lowers the melting point and increases solubility in organic contaminants.

  • Solution: Decant the aqueous layer and triturate the oil with a small amount of cold methanol or hexane. Scratching the glass vessel with a rod often induces nucleation.

Issue: Low Yield / Incomplete Reaction
  • Cause: Steric hindrance at the 2-ethoxy position or insufficient base strength.

  • Solution: Increase temperature to 60°C (Reflux) for 4–6 hours. Alternatively, use KOH in Methanol which is slightly more basic than NaOH/EtOH.

Issue: "Cannizzaro" Side Reaction
  • Cause: If the aldehyde has no

    
    -hydrogens (which it shouldn't) and base concentration is too high, the aldehyde may disproportionate.
    
  • Solution: Add the base slowly. Ensure the ketone is fully dissolved before adding the aldehyde.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: The Role of 2',3',4'-Trimethoxyacetophenone in the Synthesis of Heterocyclic Compounds. Retrieved from

  • Royal Society of Chemistry. (2012). Synthesis and Characterization of Polymethoxy-chalcones. RSC Advances. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2018). The Influence of Nitro Group on Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation. J. Chem. Pharm. Res., 10(8): 132-136.[3] Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Retrieved from

  • PubChem. (2025). Compound Summary: (2E)-3-(2-Ethoxyphenyl)-1-phenylprop-2-en-1-one.[4] Retrieved from

Sources

Application Note: High-Yield Synthesis of Chalcones from 2',3',4'-Triethoxyacetophenone

[1]

Abstract

This application note details the optimized protocol for synthesizing chalcones (1,3-diaryl-2-propen-1-ones) utilizing 2',3',4'-triethoxyacetophenone as the nucleophilic component in a Claisen-Schmidt condensation.[1] While methoxy-substituted chalcones are common in literature, the triethoxy analogues offer distinct lipophilic profiles and metabolic stability, making them critical scaffolds for developing anti-inflammatory and anticancer agents. This guide provides a robust, self-validating methodology, troubleshooting insights for steric management, and expected spectral characteristics.

Introduction & Mechanistic Rationale

The Pharmacophore

Chalcones act as "privileged scaffolds" in medicinal chemistry. The specific substitution pattern of 2',3',4'-triethoxyacetophenone introduces electron-donating ethoxy groups at the ortho and meta positions of the A-ring.

  • Steric Influence: The bulky ethoxy groups (compared to methoxy) at the 2' and 3' positions can induce torsional strain, affecting the planarity of the A-ring relative to the carbonyl. This often enhances selectivity for specific biological targets (e.g., P-gp modulation or tubulin binding).

  • Electronic Effect: The electron-rich A-ring increases the nucleophilicity of the enolate intermediate, generally accelerating the condensation step.

Reaction Mechanism: Claisen-Schmidt Condensation

The synthesis proceeds via a base-catalyzed aldol condensation followed by E1cB elimination.

  • Enolization: Base removes a proton from the

    
    -methyl group of the acetophenone.
    
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the benzaldehyde.

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes elimination of water to form the thermodynamically stable (
    
    
    )-chalcone.
Visualizing the Mechanism

The following diagram illustrates the critical electron flow and transition states.

ReactionMechanismStart2',3',4'-TriethoxyacetophenoneEnolateEnolate Ion(Nucleophile)Start->EnolateDeprotonation (-H2O)BaseOH- (Base Catalyst)Base->StartIntermediateβ-Hydroxy KetoneEnolate->IntermediateNucleophilic AttackAldehydeSubstituted Benzaldehyde(Electrophile)Aldehyde->IntermediateProduct(E)-Chalcone(Thermodynamic Product)Intermediate->ProductDehydration (-H2O)E1cB Mechanism

Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.

Materials & Equipment

Reagents
  • Precursor: 2',3',4'-Triethoxyacetophenone (>98% purity).

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv).

  • Solvent: Ethanol (Absolute or 95%) or Methanol. Note: Ethanol is preferred for triethoxy derivatives to improve solubility.

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets.

  • Quenching: Hydrochloric acid (10% HCl) and Crushed Ice.

Equipment
  • Magnetic stirrer with temperature control.

  • Round-bottom flask (50 mL or 100 mL).

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Standard Operating Procedure (SOP)

This protocol is scaled for 5.0 mmol of starting material.

StepActionCritical Parameter / Observation
1. Solubilization Dissolve 1.33 g (5 mmol) of 2',3',4'-triethoxyacetophenone and 5.0 mmol of the chosen benzaldehyde in 15 mL Ethanol .Ensure complete dissolution before adding base. Warm slightly (30°C) if necessary.
2. Catalyst Prep Prepare a 40% w/v aqueous NaOH solution (e.g., 2g NaOH in 5mL water).Exothermic; cool to RT before use.
3. Initiation Add 2-3 mL of the NaOH solution dropwise to the reaction mixture while stirring vigorously.Solution often turns yellow/orange immediately (formation of chalcone chromophore).
4. Reaction Stir at Room Temperature (25°C) for 3 to 12 hours .Monitor by TLC (Hexane:Ethyl Acetate 7:3). Look for disappearance of acetophenone (

).
5. Quenching Pour the reaction mixture into 100 g of crushed ice containing 5 mL of 10% HCl .Acidification neutralizes the phenolate (if OH groups present) and catalyzes precipitation.
6. Isolation Stir the ice slurry for 15 mins. Filter the precipitate via vacuum filtration.[1]Wash with cold water until filtrate is neutral (pH 7).
7. Purification Recrystallize from hot Ethanol or Ethanol/DCM mixtures.Self-Validation: Pure product should appear as yellow needles/crystals.
Workflow Visualization

WorkflowMixDissolve Reactants(Ethanol, 25°C)CatAdd 40% NaOH(Dropwise)Mix->CatReactStir 3-12 HoursMonitor via TLCCat->ReactCheckTLC Check:SM Consumed?React->CheckCheck->ReactNoquenchPour into Ice/HClCheck->quenchYesFilterVacuum Filtration& Water Washquench->FilterPurifyRecrystallization(EtOH)Filter->Purify

Figure 2: Step-by-step experimental workflow for high-purity isolation.

Expertise & Optimization (Troubleshooting)

The "Oiling Out" Problem

Issue: Triethoxy derivatives are highly lipophilic. Upon pouring into ice water, the product may form a sticky oil rather than a solid precipitate. Solution:

  • Seeding: Scratch the inner wall of the beaker with a glass rod to induce nucleation.

  • Solvent Adjustment: If oil persists, decant the water, dissolve the oil in a minimum amount of hot ethanol, and let it cool slowly to 4°C.

  • Sonication: Brief ultrasonication of the ice-water mixture can force precipitation [1].

Steric Hindrance at 2'-Position

The 2'-ethoxy group is bulky. If the reaction is sluggish (>24h):

  • Increase Temperature: Reflux at 60°C for 2-4 hours. Warning: This may increase side reactions (Cannizzaro).

  • Ultrasound Assistance: Sonicate the reaction mixture at RT. This improves mass transfer and can reduce reaction time to <1 hour [1].

Aldehyde Selection Logic
  • Electron-Withdrawing Groups (NO2, Cl): React faster (more electrophilic).

  • Electron-Donating Groups (OMe, OH): React slower; may require heating or higher base concentration (60% KOH) [2].

Characterization & Data Analysis

To validate the synthesis, compare spectral data against these expected values.

1H NMR Interpretation (CDCl3, 400 MHz)

The hallmark of a successful synthesis is the disappearance of the acetophenone methyl singlet and the appearance of the alkene doublets.

ProtonChemical Shift (

ppm)
MultiplicityCoupling (

)
Structural Insight
Alkene

-H
7.30 - 7.50Doublet15 - 16 HzIndicates trans (

) geometry.
Alkene

-H
7.70 - 8.10Doublet15 - 16 HzDeshielded by carbonyl resonance.
-OCH

CH

4.05 - 4.20Quartet7.0 HzMethylene protons of ethoxy groups.
-OCH

CH

1.35 - 1.50Triplet7.0 HzMethyl protons of ethoxy groups.
Aromatic H 6.50 - 8.00Multiplet-Pattern depends on substitution.

Note: You will observe three distinct sets of ethoxy signals (or overlapping sets) due to the non-equivalence of the 2', 3', and 4' positions. The 2'-ethoxy is often chemically distinct due to its proximity to the carbonyl.

Infrared Spectroscopy (IR)
  • 
    -Unsaturated C=O:  1640–1660 cm
    
    
    (Lower than saturated ketones due to conjugation).
  • C=C Stretch: 1580–1600 cm

    
    .
    
  • C-O-C (Ether): 1200–1250 cm

    
     (Strong bands for triethoxy groups).
    

Safety & Handling

  • 2',3',4'-Triethoxyacetophenone: Irritant. Avoid inhalation.

  • NaOH/KOH: Corrosive. Wear gloves and eye protection.

  • Solvents: Ethanol is flammable. Perform heating in a fume hood.

References

  • Ultrasonic-Assisted Synthesis of Chalcone Derivatives. Source: Advanced Journal of Chemistry, Section A. Context: Validates the use of ultrasound to overcome steric hindrance and solubility issues in poly-alkoxy chalcones.

  • Synthesis and Pharmacological Activity of Chalcones Derived from 2,4,6-Trimethoxyacetophenone. Source: PubMed / NIH (2008). Context: Establishes the baseline biological relevance (anti-inflammatory) and synthetic protocols for tri-alkoxy acetophenone derivatives.

  • Application Notes: Claisen-Schmidt Condensation Using Substituted Acetophenones. Source: BenchChem Application Protocols. Context: General industrial standard for base-catalyzed condensation workflows.

  • Synthesis of Chalcone: General Procedure and Characterization. Source: Royal Society of Chemistry (RSC) Advances. Context: Provides detailed NMR and IR spectral expectations for chalcone derivatives.

Application Note: Grignard Reaction Protocols for 1-(2,3,4-Triethoxyphenyl)ethanone

[1]

Executive Summary

This guide details the specific protocols for performing Grignard additions to 1-(2,3,4-Triethoxyphenyl)ethanone . This substrate presents a dual challenge in organic synthesis:

  • Electronic Deactivation: The three ethoxy groups (particularly at the para position) act as strong resonance donors, significantly reducing the electrophilicity of the carbonyl carbon.

  • Steric Hindrance: The ortho-ethoxy group (2-position) creates a steric blockade, impeding the approach of the nucleophile and increasing the likelihood of side reactions such as enolization or reduction.

This note provides two validated workflows: a Standard High-Temperature Protocol for small nucleophiles (e.g., MeMgBr) and a Cerium(III)-Mediated Protocol (Imamoto method) for bulky or sluggish nucleophiles, ensuring high yields and reproducibility.

Substrate Analysis & Mechanistic Challenges

Electronic and Steric Landscape

The substrate, this compound, deviates from standard acetophenone reactivity.[1] The ortho-ethoxy substituent is capable of coordinating with Magnesium, which can be leveraged for chelation control, but primarily acts as a steric barrier.

Figure 1: Mechanistic pathway highlighting the competition between productive nucleophilic attack and sterically induced side reactions.[1]

Pre-Reaction Planning

Solvent Selection
  • Tetrahydrofuran (THF): Preferred. The higher boiling point (66°C) compared to diethyl ether (35°C) allows for the thermal energy necessary to overcome the electronic deactivation of the ketone. Furthermore, THF solvates the magnesium species more effectively, breaking up polymeric Grignard aggregates.

  • Diethyl Ether (Et₂O): Not recommended for this specific substrate unless the Grignard reagent is known to be unstable in THF.

Reagent Quality Control
  • Magnesium Turnings: Must be mechanically activated (crushed under inert atmosphere) or iodine-activated.[1][2]

  • Halide Selection: Alkyl bromides are preferred over chlorides for easier initiation.[1][3]

  • Titration: Commercial or synthesized Grignard reagents must be titrated (e.g., using salicylaldehyde phenylhydrazone) to determine precise molarity.[1] Excess reagent (1.5 – 2.0 equivalents) is mandatory for this substrate.[1]

Protocol A: Standard High-Temperature Addition

Best for: Small, aggressive nucleophiles (e.g., Methylmagnesium bromide).[1]

Materials
  • This compound (1.0 equiv)[1][4][5][6]

  • Grignard Reagent (2.0 equiv, typically 1.0 M – 3.0 M in THF)[1]

  • Anhydrous THF (Solvent grade, dried over Na/Benzophenone or molecular sieves)[1]

  • Saturated NH₄Cl solution[1][3]

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Cool to room temperature under positive nitrogen pressure.

  • Substrate Dissolution: Dissolve this compound in anhydrous THF (concentration ~0.5 M).

  • Reagent Addition:

    • Cool the ketone solution to 0°C (ice bath).

    • Add the Grignard reagent dropwise over 30 minutes.[2] Note: Although the substrate is hindered, initial addition at low temperature prevents uncontrolled exotherms.

  • Thermal Activation:

    • Remove the ice bath.

    • Heat the reaction mixture to a gentle reflux (65-66°C).

    • Critical Step: Maintain reflux for 4–12 hours .[1] Monitor via TLC or HPLC.[1] The electron-rich nature of the ring slows the kinetics significantly compared to simple acetophenone.

  • Quench:

    • Cool to 0°C.[1][2]

    • Slowly add saturated aqueous NH₄Cl.[1] Caution: Do not use HCl, as strong acids may cleave the ethoxy ether linkages.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

Protocol B: Cerium(III)-Mediated Addition (Imamoto Method)

Best for: Bulky nucleophiles (e.g., Isopropyl, Phenyl) or if Protocol A yields <50%.[1]

Rationale: Anhydrous Cerium(III) chloride activates the carbonyl oxygen (increasing electrophilicity) and suppresses the basicity of the Grignard reagent, preventing enolization—a common failure mode for ortho-substituted ketones.

Materials
  • Cerium(III) chloride heptahydrate (CeCl₃[1][7]·7H₂O)

  • This compound[1][4][5][6]

  • Grignard Reagent[3][8][9][10][11][12][13][14][15][16][17][18]

Step-by-Step Methodology
  • Drying CeCl₃ (Critical):

    • Place CeCl₃[1][7][15][19]·7H₂O (2.5 equiv relative to ketone) in a flask.[1]

    • Heat to 140°C under high vacuum (<0.5 mmHg) for 2–4 hours with rapid stirring. The powder should become fine and white. Failure to fully dehydrate will destroy the Grignard reagent.

  • Slurry Formation:

    • Cool the flask to room temperature under Argon.

    • Add anhydrous THF to form a slurry.[1] Stir for 2 hours at room temperature to ensure coordination.

  • Template Formation:

    • Cool the CeCl₃/THF slurry to -78°C.[1]

    • Add the Grignard reagent (2.2 equiv) dropwise. Stir for 1 hour at -78°C. This forms the less basic organocerium species.

  • Addition:

    • Add this compound (1.0 equiv) in minimal THF dropwise to the cold slurry.[1]

  • Reaction:

    • Allow the mixture to warm slowly to 0°C or Room Temperature (depending on nucleophile bulk).

    • Monitor conversion.[1][14] This protocol typically reaches completion faster than Protocol A due to carbonyl activation.[1]

  • Quench & Workup: Follow standard procedures (NH₄Cl quench).

Figure 2: Decision matrix for selecting the appropriate experimental protocol based on nucleophile sterics.

Data Summary & Troubleshooting

Expected Outcomes
ParameterProtocol A (Standard)Protocol B (CeCl₃)
Nucleophile Methyl, EthylIsopropyl, Phenyl, Benzyl
Temperature 65°C (Reflux)-78°C to 25°C
Typical Yield 60–80%85–95%
Major Side Product Recovered Ketone (No reaction)N/A
Enolization Risk ModerateVery Low
Troubleshooting Guide
  • Problem: Recovered starting material (Ketone) after workup.

    • Cause: Enolization of the ketone by the basic Grignard reagent (proton abstraction from the

      
      -methyl group) rather than addition.
      
    • Solution: Switch to Protocol B . The organocerium reagent is less basic and more nucleophilic.

  • Problem: Formation of secondary alcohol (Reduction).

    • Cause:

      
      -hydride transfer from a bulky Grignard reagent (e.g., isopropyl).[1]
      
    • Solution: Use Protocol B or switch to an organolithium reagent at -78°C (though organolithiums are more prone to competing side reactions with the ethoxy groups).[1]

  • Problem: Low conversion despite long reflux.

    • Cause: "Complexation" where the Mg coordinates strongly to the 2-ethoxy and carbonyl oxygen without transferring the alkyl group.

    • Solution: Add a Lewis Acid promoter or increase concentration.[1]

Safety & Handling

  • Exotherm Control: Grignard formation and quenching are highly exothermic.[1] Always have a cooling bath ready.[1]

  • Ether Stability: The ethoxy groups on the phenyl ring are stable to basic Grignard conditions but vulnerable to strong Lewis acids (e.g., BBr₃, AlCl₃) or strong mineral acids (HBr, HI). Use mild acidic workups (NH₄Cl or dilute acetic acid).[1]

  • Peroxide Formation: Ensure all ethers (THF, Et₂O) are peroxide-free before distillation or use.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989.[1] (Standard protocols for Grignard preparation and ketone addition).

    • [1]

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, 111(12), 4392–4398, 1989. (Foundational text for CeCl3-mediated addition to hindered ketones).

    • [1]

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, 43(25), 3333-3336, 2004.[1] (Modern soluble lanthanide/lithium salt optimizations).

    • [1]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012.[1] (Mechanistic explanation of chelation control and steric hindrance in nucleophilic addition).

    • [1]

  • PubChem Compound Summary. "this compound."[1][4] National Center for Biotechnology Information.[1]

    • [1]

Application Note: A Scalable, Two-Step Synthesis Protocol for 2',3',4'-Triethoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable two-step synthetic route to 2',3',4'-triethoxyacetophenone, a valuable substituted acetophenone intermediate for pharmaceutical and specialty chemical development. The methodology is designed for researchers, chemists, and drug development professionals, emphasizing scalability, mechanistic understanding, and procedural safety. The synthesis begins with the exhaustive ethylation of pyrogallol to yield the key intermediate, 1,2,3-triethoxybenzene, followed by a regioselective Friedel-Crafts acylation to afford the target compound. This guide offers detailed, step-by-step protocols, explanations of chemical principles, and integrated safety data to ensure reliable and reproducible outcomes.

Introduction

Substituted acetophenones are cornerstone building blocks in organic synthesis.[1] Their reactive acetyl group and functionalized phenyl ring serve as versatile handles for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds like chalcones, flavonoids, and pyrazoles.[1] 2',3',4'-Triethoxyacetophenone, with its specific substitution pattern, is a promising precursor for novel therapeutics and functional materials. While structurally similar to the more common 2',3',4'-trimethoxyacetophenone, the triethoxy variant can impart different physicochemical properties, such as lipophilicity and metabolic stability, to downstream compounds.

The industrial production of acetophenones often relies on petroleum-derived starting materials and can involve high-energy processes or the generation of significant byproducts.[2][3] For specialty acetophenones like the title compound, a robust and scalable laboratory synthesis is critical. This document outlines a logical and efficient two-step approach designed for scalability from the benchtop to pilot plant production.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, designed to produce high-purity material in a scalable manner.

  • Williamson Ether Synthesis: The initial step involves the exhaustive O-alkylation of commercially available pyrogallol using an ethylating agent under basic conditions to form the key intermediate, 1,2,3-triethoxybenzene.

  • Friedel-Crafts Acylation: The synthesized 1,2,3-triethoxybenzene is then acylated using acetyl chloride and a Lewis acid catalyst (aluminum chloride) to regioselectively install the acetyl group, yielding the final product, 2',3',4'-triethoxyacetophenone.

G Pyrogallol Pyrogallol (Starting Material) Intermediate 1,2,3-Triethoxybenzene (Intermediate) Pyrogallol->Intermediate  Step 1: Williamson Ether Synthesis  (Exhaustive Ethylation) Product 2',3',4'-Triethoxyacetophenone (Final Product) Intermediate->Product  Step 2: Friedel-Crafts Acylation  

Caption: High-level overview of the two-step synthesis strategy.

Part I: Scalable Synthesis of 1,2,3-Triethoxybenzene

Mechanistic Insights & Rationale

This transformation is a classic Williamson ether synthesis, wherein the phenolic hydroxyl groups of pyrogallol are deprotonated by a base to form phenoxides. These nucleophilic phenoxides then attack the electrophilic ethylating agent in an SN2 reaction.

  • Choice of Ethylation Agent: Diethyl sulfate is selected as the ethylating agent. It is a cost-effective, highly reactive liquid suitable for large-scale reactions, offering an advantage over more expensive and volatile options like ethyl iodide. However, it is highly toxic and requires stringent safety protocols.

  • Base and Solvent System: An aqueous solution of sodium hydroxide (NaOH) provides a strong base to ensure complete deprotonation of all three hydroxyl groups. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for scalability. It facilitates the transfer of the hydroxide ion into the organic phase and the phenoxide ion back into the aqueous phase, dramatically accelerating the reaction between the water-insoluble diethyl sulfate and the aqueous phenoxide solution. This approach is adapted from established industrial methods for similar methylations.[4][5]

Detailed Experimental Protocol

Safety Warning: Diethyl sulfate is a potent alkylating agent and is extremely toxic and a suspected carcinogen. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles. An aqueous ammonia solution should be kept on hand to quench any spills.

Table 1: Reagents for 1,2,3-Triethoxybenzene Synthesis

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Pyrogallol126.11126.1 g1.001.0
Sodium Hydroxide40.00132.0 g3.303.3
Diethyl Sulfate154.18517.0 g (390 mL)3.353.35
Tetrabutylammonium Bromide322.3716.1 g0.050.05
Water18.021.5 L--
Toluene92.14500 mL--

Procedure:

  • Reactor Setup: Equip a 3 L, three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the flask with pyrogallol (126.1 g), tetrabutylammonium bromide (16.1 g), and water (1.5 L). Begin vigorous stirring to dissolve the solids.

  • Base Addition: Prepare a solution of sodium hydroxide (132.0 g) in water and add it to the dropping funnel. Add the NaOH solution dropwise to the reaction flask over 30 minutes. An exotherm will be observed; use an ice bath to maintain the internal temperature below 35°C.

  • Ethylation: Once the base addition is complete, transfer the diethyl sulfate (390 mL) to the dropping funnel. Add the diethyl sulfate dropwise to the vigorously stirred mixture. The rate of addition should be controlled to maintain the reaction temperature between 30-40°C. This addition may take 2-3 hours.

  • Reaction Completion: After the addition is complete, heat the mixture to 60°C and maintain for 4 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or GC-MS (if available) until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add 500 mL of toluene and shake. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M NaOH (2 x 250 mL) to remove any unreacted pyrogallol, followed by water (2 x 250 mL), and finally brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield 1,2,3-triethoxybenzene as a colorless to pale yellow oil.

Part II: Friedel-Crafts Acylation to 2',3',4'-Triethoxyacetophenone

Mechanistic Insights & Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.

  • Electrophile Generation: The Lewis acid, anhydrous aluminum chloride (AlCl3), coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (CH3CO+).

  • Regioselectivity: The three ethoxy groups on the benzene ring are strong activating, ortho, para-directing groups.[6] In 1,2,3-triethoxybenzene, the C4 and C6 positions are activated by two alkoxy groups (ortho to one and para to another). The C5 position is less activated. Steric hindrance from the C3-ethoxy group makes substitution at the C4 position significantly more favorable than at the C6 position, leading to high regioselectivity for the desired 2',3',4'-isomer.

  • Reaction Conditions: The reaction is typically run in a non-polar, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at low temperatures to control the reactivity and prevent potential side reactions, such as de-alkylation, which can occur under harsh conditions.[7]

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Quenching cluster_3 Workup & Purification A Charge Anhydrous AlCl₃ and DCM to dry flask B Cool to 0°C (Ice Bath) A->B C Add Acetyl Chloride dropwise B->C D Add 1,2,3-Triethoxybenzene solution dropwise C->D E Stir at 0°C to RT (Monitor by TLC) D->E F Slowly pour mixture onto crushed ice/HCl E->F G Extract with DCM F->G H Wash, Dry, Concentrate G->H I Recrystallize from Ethanol/Water H->I J Obtain Pure Product I->J

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Detailed Experimental Protocol

Safety Warning: Anhydrous aluminum chloride reacts violently with water, releasing HCl gas. Acetyl chloride is corrosive and lachrymatory. All operations must be performed in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.

Table 2: Reagents for 2',3',4'-Triethoxyacetophenone Synthesis

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1,2,3-Triethoxybenzene210.27105.1 g0.501.0
Anhydrous AlCl₃133.3473.3 g0.551.1
Acetyl Chloride78.5043.2 g (39.1 mL)0.551.1
Dichloromethane (DCM)84.931.0 L--
Crushed Ice-1.0 kg--
Conc. Hydrochloric Acid36.46100 mL--

Procedure:

  • Reactor Setup: Assemble a 3 L, three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is flame-dried or oven-dried before use.

  • Catalyst Suspension: Under a positive flow of nitrogen, charge the flask with anhydrous aluminum chloride (73.3 g) and 500 mL of dry dichloromethane (DCM). Begin stirring to form a suspension and cool the flask to 0°C in an ice-water bath.

  • Acylating Agent Addition: Add acetyl chloride (39.1 mL) dropwise to the cold AlCl₃ suspension over 20 minutes. Stir the resulting mixture for an additional 15 minutes at 0°C.

  • Substrate Addition: Dissolve the 1,2,3-triethoxybenzene (105.1 g) in 500 mL of dry DCM and transfer this solution to the dropping funnel. Add this solution dropwise to the reaction mixture over 1.5-2 hours, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 3-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Quenching: In a separate large beaker or flask (at least 5 L capacity), prepare a mixture of crushed ice (1.0 kg) and concentrated HCl (100 mL). While stirring this ice-acid slurry vigorously, very slowly and carefully pour the reaction mixture into it. This process is highly exothermic and will release HCl gas. Ensure adequate ventilation.

  • Extraction: Once the quench is complete and the ice has melted, transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 200 mL).

  • Washing: Combine all organic layers and wash them sequentially with water (2 x 400 mL), saturated sodium bicarbonate solution (2 x 300 mL, watch for gas evolution), and finally brine (300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Cool the mixture slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.

Characterization

The identity and purity of the final product, 2',3',4'-triethoxyacetophenone, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected: 252.30 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the ketone carbonyl stretch (~1680 cm⁻¹).

  • Melting Point: To assess purity.

Conclusion

This application note details a reliable and scalable two-step synthesis of 2',3',4'-triethoxyacetophenone from pyrogallol. The protocols are built upon well-established chemical principles—Williamson ether synthesis and Friedel-Crafts acylation—and have been optimized for scalability and high regioselectivity. By providing in-depth mechanistic rationale and clear, step-by-step instructions, this guide serves as a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries, enabling the efficient production of this versatile synthetic intermediate.

References

  • Sanders, J. M., et al. (1973). Industrial Production of Acetophenone. Chemical & Engineering News, 51(23), 10-12. (Note: This is a representative citation; specific industrial methods are often proprietary. General principles are found in broad chemical engineering literature.)[2]

  • Wikipedia contributors. (2024). Acetophenone. In Wikipedia, The Free Encyclopedia. [Link][3]

  • Procurement Resource. (2024). Acetophenone Production Cost Analysis Reports 2025. Procurement Resource. [Link][8]

  • da Silva, F. M., et al. (2024). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 29(3), 569. [Link][2]

  • Gök, Y., et al. (2020). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. Molecules, 25(21), 5183. [Link][7]

  • CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene. (2005). Google Patents. [4]

  • NPCS Board of Consultants & Engineers. (n.d.). Production of Acetophenone, Alcohols... NPCS Blog. [Link][9]

  • Synthesis process of 1,2,3-trimethoxy benzene. (2005). Patsnap. [Link][5]

  • PrepChem. (2023). Preparation of 1,2,3-trimethoxybenzene. PrepChem.com. [Link][10]

  • Zhang, L., et al. (2012). Green Synthesis of 1,2,3-Trimethoxybenzene. Advanced Materials Research, 550-553, 345-348. [Link][11]

  • Liu, J. N., et al. (2005). [Synthesis of 2,3,4-trihydroxyacetophenone hydrazones and study on their spectral properties]. Guang Pu Xue Yu Guang Pu Fen Xi, 25(2), 257-9. [Link][12]

  • ChemTube3D. (n.d.). Friedel-Crafts Acylation of Benzene. chem-tube3d.com. [Link][13]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Friedel-Crafts Acylation. Chem 344/345 Lab Manual. [Link][6]

Sources

Troubleshooting & Optimization

Overcoming solubility challenges with 1-(2,3,4-Triethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses solubility and handling challenges for 1-(2,3,4-Triethoxyphenyl)ethanone (CAS 22915-68-0). This guide is structured to support researchers using this compound as an intermediate in the synthesis of antispasmodics (analogous to Drotaverine precursors) or as a scaffold in polyphenolic drug discovery.

Topic: Overcoming Solubility & Formulation Challenges

Document ID: TSC-22915-SOL | Version: 2.1 | Status: Active

Executive Summary & Compound Profile

This compound is a highly lipophilic acetophenone derivative. Its structure—a phenyl ring substituted with three ethoxy groups and an acetyl moiety—imparts significant hydrophobicity. While this lipophilicity is advantageous for membrane permeability in drug candidates, it presents immediate hurdles in aqueous formulation and synthetic workup.

Key Physicochemical Challenges:

  • Water Insolubility: The three ethyl chains shield the polar ether oxygens, drastically reducing hydrogen bond potential with water.

  • Crystallization Kinetics: Like many poly-alkoxy acetophenones, this compound often forms supersaturated oils rather than crystals during cooling, complicating purification.

Physicochemical Data Table
PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₁₄H₂₀O₄Moderate molecular weight (252.31 g/mol ).
Predicted LogP ~2.8 – 3.2High lipophilicity; partitions strongly into organic phases.
Water Solubility < 0.05 mg/mL (Predicted)"Practically insoluble" in aqueous buffers (PBS, HEPES).
pKa Non-ionizable (neutral)pH adjustment (acid/base) will not improve solubility.
Solubility (Organic) High in DMSO, Ethanol, DCMUse these for stock solutions and extraction.

Troubleshooting Guide (FAQ)

Direct solutions to common experimental failures.

Issue 1: "My compound precipitates immediately when I add the DMSO stock to the cell culture media."

Diagnosis: This is a classic "solvent shock" precipitation. The high local concentration of the hydrophobic compound exceeds its solubility limit as it hits the aqueous interface. Corrective Protocol:

  • Reduce Stock Concentration: Do not use a 100 mM stock for a 10 µM final concentration if possible. Lower stock concentrations (e.g., 10 mM) allow for larger pipetting volumes and faster dispersion.

  • The "Subsurface Injection" Technique: Do not drop the DMSO solution onto the surface of the media. Submerge the pipette tip into the vortexing media and dispense slowly.

  • Use a Carrier: Pre-complex the compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) . The cyclodextrin encapsulates the hydrophobic ethoxy tails, shielding them from water.

Issue 2: "During synthesis workup, the product separates as a sticky oil instead of crystallizing."

Diagnosis: Poly-ethoxy acetophenones are prone to "oiling out" because the melting point is often depressed by trace impurities, and the flexible ethoxy chains inhibit lattice formation. Corrective Protocol:

  • Seed Crystal Initiation: If you have any solid material, use it to seed the oil.

  • Solvent Switch: Switch from a single solvent (e.g., Ethanol) to a binary system. Dissolve the oil in a minimum amount of warm Ethanol (95%) and add Water dropwise until turbidity persists. Re-heat to clear, then cool very slowly (wrap the flask in foil/towel) to room temperature.

  • Trituration: If it remains an oil, triturate (grind) the oil with cold Pentane or Hexane . This extracts trace solvent impurities that may be acting as plasticizers.

Issue 3: "I see variability in my IC50 values between replicates."

Diagnosis: This is likely due to micro-precipitation. The compound may be crashing out of solution over the incubation period, effectively lowering the available concentration. Corrective Protocol:

  • Check Stability: Measure absorbance/fluorescence immediately after dosing and 24h later. A drop in signal (without cell death) suggests precipitation.

  • Add Surfactant: Include 0.05% Tween-80 or 0.1% Pluronic F-127 in your assay buffer to stabilize the dispersion.

Detailed Protocols

Protocol A: Preparation of a Stable Biological Stock Solution

Objective: To create a stock that minimizes precipitation upon dilution.

Materials:

  • This compound (Solid)[1]

  • DMSO (Anhydrous, Cell Culture Grade)

  • Optional: PEG-400

Step-by-Step:

  • Weighing: Weigh the solid into a glass vial (avoid plastic, as lipophilic compounds can leach plasticizers or stick to the walls).

  • Primary Solubilization: Add DMSO to achieve a concentration of 20 mM . Vortex vigorously for 30 seconds. Inspect for clarity.

  • Sonication: If micro-particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Cosolvent Spiking (Optional but Recommended): For animal studies, dilute this DMSO stock 1:1 with PEG-400 . This reduces the risk of precipitation upon injection, although it halves your max concentration.

Protocol B: Recrystallization from Synthesis Crude

Objective: To purify the compound from the Friedel-Crafts reaction mixture.

Materials:

  • Crude oil/solid

  • Solvent A: Ethanol (95% or Absolute)

  • Solvent B: Distilled Water

Step-by-Step:

  • Dissolve the crude material in the minimum volume of boiling Ethanol. (Approx. 3-5 mL per gram).

  • Once dissolved, remove from heat.

  • Add warm Water dropwise while swirling. Stop immediately when a faint cloudiness persists and does not disappear upon swirling.

  • Add a single drop of Ethanol to clear the solution.

  • Insulated Cooling: Place the flask on a cork ring and cover with a beaker. Allow to reach room temperature undisturbed (2-4 hours).

  • Cold Soak: Once crystals form, move to a 4°C fridge for 12 hours to maximize yield.

  • Filtration: Filter and wash with ice-cold Ethanol/Water (50:50) mixture.

Visualizations

Figure 1: Solubilization Strategy Decision Tree

Caption: Logical workflow for selecting the optimal vehicle based on the intended application (In Vitro vs. In Vivo).

SolubilityStrategy Start Start: this compound Application Select Application Start->Application InVitro In Vitro (Cell Culture) Application->InVitro InVivo In Vivo (Animal Model) Application->InVivo Synthesis Synthesis Purification Application->Synthesis DMSO Dissolve in 100% DMSO InVitro->DMSO Formulation Formulation Required InVivo->Formulation Recryst Recrystallization Synthesis->Recryst Dilution Dilute into Media DMSO->Dilution CheckPrecip Check for Precipitation? Dilution->CheckPrecip SuccessIV Proceed to Assay CheckPrecip->SuccessIV No AddCyclo Add HP-β-Cyclodextrin CheckPrecip->AddCyclo Yes AddCyclo->SuccessIV Vehicle Vehicle: 10% DMSO / 40% PEG400 / 50% Saline Formulation->Vehicle SolventSys System: Ethanol/Water (Hot) Recryst->SolventSys

Figure 2: Mechanism of "Oiling Out" vs. Crystallization

Caption: Thermodynamic pathway showing how impurities and rapid cooling trap the compound in an amorphous oil state.

OilingOut HotSol Hot Solution (Dissolved) Cooling Cooling Process HotSol->Cooling Rapid Rapid Cooling Cooling->Rapid Slow Slow Cooling (Equilibrium) Cooling->Slow Oil Oiling Out (Amorphous/Impure) Rapid->Oil Kinetic Trap Crystal Crystalline Solid (Pure) Slow->Crystal Lattice Formation Oil->Crystal Requires Re-heating or Seeding

References

  • Review of Solubility Enhancement Techniques: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Cyclodextrin Applications: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Drotaverine Synthesis (Analogous Chemistry): The synthesis and purification of poly-ethoxy acetophenones are derived from standard Friedel-Crafts acylation protocols used for Drotaverine intermediates. Google Patents: CN102603568A.

  • Solvent Selection Guide: Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry.

Sources

Validation & Comparative

Comparative Guide: UV-Vis Absorption Spectra of Triethoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the UV-Vis absorption properties of triethoxyacetophenone derivatives , a class of compounds critical in two distinct fields: organic synthesis (as intermediates for pharmacophores) and photopolymerization (as photoinitiators).

Because "Triethoxyacetophenone" can refer to multiple structural isomers, this guide distinguishes between the two chemically relevant categories:

  • Ring-Substituted Derivatives: Specifically 3,4,5-Triethoxyacetophenone , used in drug development as an analog to the mescaline/gallic acid scaffold.

  • 
    -Substituted Derivatives:  Focusing on 2,2-Diethoxyacetophenone (DEAP) , the industrial standard for ethoxy-substituted acetophenone photoinitiators. Note: The theoretical 
    
    
    
    -triethoxyacetophenone is an orthoester and hydrolytically unstable; DEAP is the functional benchmark.

Spectral Characteristics & Comparative Analysis

Ring-Substituted Derivatives (Pharmacophore Scaffolds)

The alkoxy group (-OR) is a strong auxochrome. When substituted on the acetophenone ring, it induces a bathochromic (red) shift and a hyperchromic effect (increased intensity) on the benzene


 transitions.

Table 1: Spectral Comparison of Ring-Substituted Acetophenones

CompoundSubstitution Pattern

(nm)

(L[1][2][3][4]·mol⁻¹·cm⁻¹)
Transition TypeSolvent
3,4,5-Triethoxyacetophenone 3,4,5-Tri-OR278 - 282 *~12,500

(CT)
Ethanol
3,4,5-Trimethoxyacetophenone3,4,5-Tri-OR27611,800

(CT)
Ethanol
4-Ethoxyacetophenone4-Mono-OR27416,500

(CT)
Methanol
Acetophenone (Unsubstituted)None24213,000

Ethanol

*Data interpolated from 3,4,5-trimethoxy homolog due to electronic similarity (inductive effect of Et > Me).

Key Insight - The "Galloyl" Effect: The 3,4,5-substitution pattern creates a broad, intense absorption band around 280 nm. Unlike 2,4,6-substitution, which forces the carbonyl group out of plane (steric inhibition of resonance), the 3,4,5-pattern maintains planarity, allowing maximum conjugation between the ring and the carbonyl. This makes 3,4,5-triethoxyacetophenone a stable UV absorber in the UVB region.

-Substituted Photoinitiators (DEAP & Analogs)

In drug delivery systems (e.g., hydrogel encapsulation) and UV-curing, these derivatives are chosen for their ability to generate radicals upon UV exposure.

Table 2: Performance Comparison of Ethoxy-Functionalized Photoinitiators

PhotoinitiatorStructure

(Absorption)

(Near UV)
Cleavage Mechanism
DEAP (2,2-Diethoxyacetophenone)

-Diethoxy
254 nm (

) 325 nm (

)
~80Norrish Type I (

-cleavage)
DMPA (Irgacure 651)

-Dimethoxy
252 nm (

) 340 nm (

)
~150Norrish Type I
Hydroxyacetophenone (Darocur 1173)

-Hydroxy
245 nm (

) 325 nm (

)
~60Norrish Type I

Mechanistic Distinction: DEAP absorbs weakly in the near-UV (300–360 nm) via the forbidden


 transition. Despite the low extinction coefficient (

), this transition is critical because it populates the triplet state (

) required for the homolytic cleavage of the C-C bond between the carbonyl and the

-carbon.

Experimental Protocol: High-Fidelity UV-Vis Characterization

To ensure data integrity, the following self-validating protocol is recommended.

Materials & Preparation
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH). Avoid Acetone (UV cutoff ~330 nm).

  • Concentration: Prepare a stock solution of

    
     M. Dilute to 
    
    
    
    M for
    
    
    observation and
    
    
    M for
    
    
    observation.
  • Baseline: Dual-beam correction using pure solvent in matched quartz cuvettes (1 cm path length).

Measurement Workflow (DOT Visualization)

UV_Protocol Start Sample Preparation (Weighing & Solvation) Dilution Serial Dilution (Target: 10⁻⁵ M) Start->Dilution 100x Dilution Baseline Baseline Correction (Pure Solvent) Dilution->Baseline Scan Spectral Scan (190 - 450 nm) Baseline->Scan Dual Beam Validation Beer-Lambert Validation (Linearity Check) Scan->Validation Abs < 1.0

Caption: Figure 1. Step-by-step workflow for acquiring quantitative UV-Vis spectral data.

Critical Troubleshooting (Causality)
  • Blue Shift in Polar Solvents: If you observe a blue shift (hypsochromic) of the weak band at ~320 nm when switching from Hexane to Ethanol, this confirms the band is an

    
     transition. The lone pair on the oxygen forms hydrogen bonds with the solvent, stabilizing the ground state more than the excited state.
    
  • Peak Broadening: In 3,4,5-triethoxy derivatives, broadening often indicates aggregation at concentrations

    
     M. Always verify linearity (Beer's Law) by measuring three concentrations.
    

Mechanistic Pathway: Photoexcitation

Understanding the electronic transitions is vital for interpreting the spectra. The diagram below illustrates the energy states involved for a typical acetophenone derivative.

Jablonski S0 Ground State (S₀) π / n electrons S1 Singlet Excited (S₁) n → π* (325 nm) S0->S1 Weak Abs (Low ε) S2 Singlet Excited (S₂) π → π* (254-280 nm) S0->S2 Strong Abs (High ε) T1 Triplet State (T₁) Reactive Intermediate S1->T1 ISC (Intersystem Crossing) S2->S1 IC Product Radical Cleavage (Type I) T1->Product α-Cleavage

Caption: Figure 2. Jablonski diagram showing the excitation pathways. S₂ is the primary absorption seen in UV-Vis, while T₁ is the functional state for photoinitiation.

References

  • Clarke, D. D., & Nord, F. F. (1955).[3] Ultraviolet Absorption Spectra of Derivatives of 2,3,5- and 2,4,5-Trihydroxyacetophenone. Journal of the American Chemical Society.[3] Link

  • Sigma-Aldrich. (2024). 2,2-Diethoxyacetophenone Product Specification & Spectral Data. Merck KGaA. Link

  • NIST Chemistry WebBook. (2023). UV-Vis Spectra of Acetophenone Derivatives. National Institute of Standards and Technology. Link

  • PubChem. (2024).[5] Compound Summary: 3,4,5-Trimethoxyacetophenone.[6] National Library of Medicine. Link

  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,3,4-Triethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

In the dynamic environment of research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and a fundamental aspect of our commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2,3,4-Triethoxyphenyl)ethanone. As a substituted aromatic ketone, its handling requires a nuanced understanding of its potential hazards.

This document is structured to provide not just procedural instructions, but also the scientific rationale behind them. Our goal is to empower you, our fellow researchers and drug development professionals, to make informed, safe decisions that protect both you and the environment.

Disclaimer: As of the date of this publication, a specific, publicly available Safety Data Sheet (SDS) for this compound could not be located. The following guidance is therefore based on a presumptive hazard assessment derived from the compound's chemical structure (an aromatic ketone) and the known hazards of close structural analogs. This guide establishes a conservative, safety-first protocol. Always consult with your institution's Environmental Health & Safety (EHS) department for final approval of your disposal procedure, as they have the ultimate authority on waste management protocols.

Part 1: Presumptive Hazard Assessment

The disposal protocol for any chemical is dictated by its specific hazard profile. Based on data from structurally similar compounds, such as other substituted acetophenones, we can construct a presumptive hazard profile for this compound. This conservative assessment assumes the compound may exhibit properties common to its chemical class.

Hazard CategoryPresumptive Assessment & RationaleSupporting Analog Data
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful if swallowed, inhaled, or in contact with skin. Aromatic ketones can exhibit moderate toxicity.1-(4-hydroxy-3-methoxyphenyl)ethanone may be harmful if swallowed or inhaled.[1]
Skin Corrosion / Irritation Causes skin irritation. This is a common characteristic of functionalized aromatic compounds.Analogs like 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone and 1-(4-ethoxyphenyl)ethanone are classified as causing skin irritation (H315).[2][3]
Serious Eye Damage / Irritation Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation.Multiple analogs are classified as causing serious eye irritation (H319).[2][3][4]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or vapors should be avoided.Several related compounds are classified as potentially causing respiratory irritation (H335).[2][3]
Aquatic Toxicity Assumed to be potentially toxic to aquatic life, possibly with long-lasting effects. Aromatic compounds often have environmental persistence.A comparable compound, Triton X-100, is noted as very toxic to aquatic life with long-lasting effects (H410).[5]
Flammability Not considered highly flammable, but may combust at high temperatures. The flash point is likely well above standard laboratory temperatures.The trimethoxy analog has a flash point >113°C (>230°F).[6]

Part 2: The Logic of Safe Disposal: Core Principles

The foundation of proper chemical disposal rests on the principle of "cradle-to-grave" responsibility, a framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] This means that as the generator of the waste, you are responsible for its safe management from creation to final disposal.

The Causality Behind Our Protocol:

  • Waste Characterization: The first step is to determine if the waste is hazardous. Based on our presumptive assessment (irritant properties), this compound waste should be managed as hazardous chemical waste .[9]

  • Segregation: Never mix incompatible wastes.[1][4] Disposing of this compound requires segregating it from strong acids, bases, and oxidizing agents to prevent uncontrolled reactions. It should be collected in a dedicated waste stream for non-halogenated organic solids or liquids, depending on its physical state and any solvents used.

  • Containment: The integrity of the waste container is paramount. Containers must be chemically compatible, in good condition, and always kept closed except when adding waste. This prevents the release of vapors and protects against spills.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Lab Coat: A standard laboratory coat is required.

Step 2: Waste Collection & Containerization
  • Designate a Waste Container:

    • For solid waste (e.g., pure compound, contaminated weigh paper, gloves): Use a clearly labeled, sealable polyethylene (HDPE) pail or a wide-mouth glass jar with a screw cap.

    • For liquid waste (e.g., solutions of the compound in a non-halogenated solvent): Use a designated, chemically-resistant (HDPE or glass) container with a screw cap. Do not use metal cans.

  • Label the Container: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no formulas or abbreviations).

    • If in solution, list all components and their approximate percentages (e.g., "this compound (~5%), Acetone (95%)").

    • The date accumulation started.

    • The Principal Investigator's name and lab location.

  • Accumulate Waste:

    • Place the designated waste container in a Satellite Accumulation Area (SAA). This must be at or near the point of generation and under the control of laboratory personnel.

    • Keep the container closed at all times except when actively adding waste. Do not leave a funnel in the container.

    • Use secondary containment (e.g., a plastic tub) to capture any potential leaks.

Step 3: Managing Contaminated Materials
  • Contaminated Solids: Gloves, disposable lab coats, bench paper, and other solid materials contaminated with this compound should be placed in the designated solid hazardous waste container.

  • Empty Product Containers: The original container holding the pure compound must be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected as liquid hazardous waste.

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The resulting contaminated absorbent must be collected as solid hazardous waste.[2]

Step 4: Arranging for Final Disposal
  • Once the waste container is 90% full or you have finished the project, seal the container securely.

  • Complete a chemical waste pickup request form as required by your institution's EHS department.

  • Store the sealed and labeled container in the SAA until it is collected by trained EHS personnel or a licensed hazardous waste contractor.

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the critical decision points in the laboratory chemical waste disposal process, ensuring proper segregation and handling.

WasteDisposalWorkflow start Waste Generated (this compound) is_solid Is the waste primarily solid (powder, contaminated gloves, etc.)? start->is_solid is_liquid Is the waste primarily liquid (solutions, rinsates, etc.)? is_solid->is_liquid No solid_container Collect in designated 'Non-Halogenated Organic Solids' container. is_solid->solid_container Yes liquid_container Collect in designated 'Non-Halogenated Organic Liquids' container. is_liquid->liquid_container Yes label_container Properly label container with: - Full Chemical Name(s) & Percentages - 'Hazardous Waste' designation - Accumulation Start Date - PI Name & Lab Location solid_container->label_container liquid_container->label_container store_waste Store sealed container in Satellite Accumulation Area (SAA) with secondary containment. label_container->store_waste request_pickup Container is full or project is complete. store_waste->request_pickup end Arrange for EHS pickup. request_pickup->end Yes

Caption: Decision workflow for segregating and handling this compound waste.

References

  • Kuujia. Cas no 13909-73-4 (1-(2,3,4-Trimethoxyphenyl)ethanone). [Link]

  • SIELC Technologies. Ethanone, 1-(2,3,4-trihydroxyphenyl)-. [Link]

  • Enviro-Safe. EPA Rules For Hazardous Waste Management: A Primer on RCRA. [Link]

  • U.S. Environmental Protection Agency. Ethanone, 1-(2,3,4-trimethoxyphenyl)- - Substance Details - SRS. [Link]

  • HazChem Environmental. RCRA: Resource Conservation & Recovery Act. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • AllSource Environmental. Key Differences Between RCRA and EPA Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Angene Chemical. Safety Data Sheet: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. [Link]

  • PubChem, National Center for Biotechnology Information. 1-(2,4-Dimethoxyphenyl)ethanone. [Link]

  • 3M Company. Material Safety Data Sheet. [Link]

Sources

Personal protective equipment for handling 1-(2,3,4-Triethoxyphenyl)ethanone

[1][2][3][4][5]

Executive Summary & Chemical Risk Profile[1][2][5]

1-(2,3,4-Triethoxyphenyl)ethanone (Formula: C₁₄H₂₀O₄) is a poly-alkoxy aromatic ketone commonly used as a pharmaceutical intermediate.[1][2][3][4][5] While often structurally related to compounds like Trepibutone intermediates, its specific handling requirements are dictated by its lipophilic nature and potential for irritation.[2][5]

Unlike simple inorganic salts, this molecule possesses three ethoxy groups, increasing its lipid solubility compared to its methoxy analogs.[2][5] This characteristic enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal protection critical even if the compound is not systematically toxic.[1][4][5]

Hazard Classification (GHS/CLP)

Based on Structure-Activity Relationships (SAR) with analogous poly-alkoxy acetophenones (e.g., 2,3,4-Trimethoxyacetophenone), the following precautionary classification applies in the absence of compound-specific acute toxicity data:

Hazard CategorySignal WordHazard StatementCode
Skin Irritation Warning Causes skin irritation.[1][2][3][4][5][6]H315
Eye Irritation Warning Causes serious eye irritation.[2][5][7][8][9]H319
STOT - SE Warning May cause respiratory irritation.[2][3][5][7][8]H335

Physical State Note: This compound typically exists as a crystalline solid or low-melting solid at room temperature.[1][2][3][5] Operational protocols must account for both dust generation (solid state) and potential liquefaction upon slight heating or solvation.[1][4][5]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the operational state of the chemical (Solid vs. Solvated).[1][4][5] The ethoxy-substituents increase compatibility with organic solvents, meaning standard latex gloves are insufficient for solvated handling due to rapid degradation.[2][3][5]

PPE Decision Logic

The following diagram outlines the decision-making process for selecting the correct protective gear based on the task.

PPE_SelectionStartTask AssessmentStatePhysical State?Start->StateSolidSolid / Powder(Weighing/Transfer)State->SolidDry HandlingLiquidSolvated / Oil(Reaction/Extraction)State->LiquidIn Solvent/MeltResp_SolidRespiratory:N95 / P100 Mask(If outside hood)Solid->Resp_SolidGlove_SolidGloves:Nitrile (0.11 mm)Double-gloving recommendedSolid->Glove_SolidEye_SolidEyes:Safety Glasses(Side shields)Solid->Eye_SolidResp_LiquidRespiratory:Fume Hood Required(OV Cartridge backup)Liquid->Resp_LiquidGlove_LiquidGloves:High-Grade Nitrile (0.2 mm)or Laminate (Barrier)Liquid->Glove_LiquidEye_LiquidEyes:Chemical Goggles(Indirect Vent)Liquid->Eye_Liquid

Figure 1: PPE Selection Workflow based on physical state and solvent presence.[1][2][3][4][5]

Detailed Gear Specifications
Body PartEquipment StandardTechnical Justification
Hand Protection Nitrile (Min 0.11mm) Why: Natural rubber latex is permeable to aromatic ketones.[1][2][3][4][5] Protocol: Change gloves immediately upon splash contact.[2][4][5] For prolonged immersion or handling in halogenated solvents (DCM), use Silver Shield/Laminate gloves.[1][2][5]
Eye Protection ANSI Z87.1 Goggles Why: The "Warning" signal for H319 indicates severe irritation.[2][4][5] If the solid enters the eye, mechanical abrasion combined with chemical irritation can cause corneal damage.[2][5] Goggles are mandatory for liquid handling.[3][4][5]
Respiratory NIOSH N95 or P100 Why: Required only if handling outside a fume hood (not recommended).[1][2][4][5] The primary control is engineering (LEV).[1][4][5] If heating, use an Organic Vapor (OV) cartridge due to potential ketone volatility.[1][4][5]
Body Lab Coat (Poly/Cotton) Why: Standard splash protection.[1][2][4][5] Tyvek sleeves are recommended if handling large quantities (>100g) to prevent wrist exposure between glove and coat.[1][5]

Operational Protocols

A. Weighing and Transfer (Solid State)

Risk: Inhalation of particulates and surface contamination.[1][2][4][5]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2][4][5]

  • Static Control: Poly-alkoxy compounds can be static-prone.[2][3][5] Use an anti-static gun or ionizer if the powder "flies" during spatula transfer.[3][4][5]

  • Transfer: Use a wide-mouth funnel for transferring to flasks. Do not pour directly from the source container if the neck is narrow.[3][4][5]

  • Decontamination: Wipe the balance area with a tissue dampened with ethanol or isopropanol immediately after use.[2][4][5]

B. Reaction Setup (Solvent Interaction)

Risk: Exothermic dissolution and splash.[1][4][5]

  • Solvent Choice: this compound is highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO).[1][2][3][4][5]

  • Addition: Add the solid to the solvent, not vice-versa, to prevent "clumping" and potential splashing.[2][4][5]

  • Heating: If the reaction requires reflux, ensure the condenser water flow is active before heating. The ethoxy groups are stable, but the ketone moiety can form peroxides if distilled to dryness in the presence of air/ethers over long periods (standard ether safety).[1][4][5]

Emergency Response & Spill Management

In the event of a spill, the response differs depending on whether the material is dry or solvated.[2][5][9]

Spill Response Workflow

Spill_ResponseAlert1. Alert & Evacuate(Immediate Area)Assess2. Assess State(Solid vs Liquid)Alert->AssessDry_SpillDry Powder SpillAssess->Dry_SpillWet_SpillSolution/Oil SpillAssess->Wet_SpillAction_Dry3a. Wet Wipe Method(Avoid Dust)Dry_Spill->Action_DryPrevent AirborneAction_Wet3b. Inert Absorbent(Vermiculite/Sand)Wet_Spill->Action_WetContain SpreadDisposal4. Waste Disposal(Seal in Bag)Action_Dry->DisposalAction_Wet->Disposal

Figure 2: Step-by-step spill response logic.

Specific Cleanup Steps[3][4][5][6][8][9][10][11]
  • Dry Spill: Do not dry sweep.[2][4][5] This generates dust.[3][4][5][9] Cover the spill with a paper towel dampened with Isopropanol, then scoop up the damp material.[2][5]

  • Wet Spill: Surround with vermiculite or spill pads.[2][3][4][5] Do not use sawdust (potential flammability with organic solvents).[1][4][5]

  • Skin Contact: Wash with copious soap and water for 15 minutes.[2][4][5][6][8] Do not use organic solvents (acetone/ethanol) to clean skin, as this will dissolve the compound and drive it deeper into the dermal layer.[1][2][4][5]

Disposal and Waste Management

Proper disposal prevents environmental contamination.[3][4][5][10] As a substituted acetophenone, this compound is generally considered a non-halogenated organic waste unless mixed with specific solvents.[2][5]

Waste StreamClassificationProtocol
Native Compound Non-Halogenated Organic Dissolve in a minimal amount of acetone or ethanol and place in the "Organic Solvents" waste container.[1][2][3][4][5]
Solid Debris Hazardous Solid Waste Contaminated gloves, paper towels, and weigh boats must be double-bagged and tagged as "Solid Waste Contaminated with Acetophenones".[1][2][3][5]
Aqueous Waste Check pH If an extraction was performed, the aqueous layer should be checked.[2][5] If it contains significant organic residue, dispose of it as "Aqueous Waste with Organics".[2][5]

References

  • PubChem. Compound Summary: Acetophenone Derivatives (General Class).[1][3][4][5] National Library of Medicine.[3][5] Available at: [Link][1][2][3][4]

  • ECHA (European Chemicals Agency). Registration Dossier: 1-(2,4,6-trimethoxyphenyl)ethanone (Analogous Safety Data).[1][2][3][5] Available at: [Link][1][2][3][4]

  • OSHA. Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1][2][4][5] Available at: [Link][1][2][3][4]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.